6-Chloro-1-hexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chlorohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049240 | |
| Record name | 6-Chlorohexan-1-ol | |
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Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; | |
| Record name | 1-Hexanol, 6-chloro- | |
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| Record name | 6-Chloro-1-hexanol | |
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CAS No. |
2009-83-8 | |
| Record name | 6-Chloro-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-83-8 | |
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| Record name | 6-Chloro-1-hexanol | |
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| Record name | 6-Chloro-1-hexanol | |
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| Record name | 1-Hexanol, 6-chloro- | |
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| Record name | 6-Chlorohexan-1-ol | |
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| Record name | 6-chlorohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.297 | |
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| Record name | 6-CHLORO-1-HEXANOL | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Chloro-1-hexanol from 1,6-hexanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-chloro-1-hexanol from 1,6-hexanediol (B165255), a crucial intermediate in various chemical syntheses, including pharmaceuticals. This document provides a comparative overview of prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in practical application and process optimization.
Introduction
This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of a variety of organic compounds.[1] Its preparation from the readily available and inexpensive 1,6-hexanediol is a common transformation in organic synthesis. The primary challenge in this synthesis is the selective monochlorination of the diol, as the formation of the byproduct 1,6-dichlorohexane (B1210651) is a competing reaction. This guide explores two primary methods for this conversion: a classical approach using concentrated hydrochloric acid with continuous extraction and a high-yield method employing cyanuric chloride.
Synthetic Pathways and Methodologies
The selective conversion of one hydroxyl group in 1,6-hexanediol to a chloride can be achieved through several reagents. The choice of method often depends on the desired scale, yield, and tolerance for byproducts.
Caption: General reaction scheme for the synthesis of this compound.
Method 1: Reaction with Concentrated Hydrochloric Acid
This established method, detailed in Organic Syntheses, utilizes concentrated hydrochloric acid as both the chlorinating agent and the reaction medium.[2] A key feature of this protocol is the continuous extraction of the product into toluene (B28343) to minimize the formation of the dichlorinated byproduct.
Method 2: Reaction with Cyanuric Chloride
A more modern and high-yielding approach involves the use of cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[3][4] This method offers milder reaction conditions and significantly higher yields of the desired monochlorinated product.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two primary synthetic methods.
Table 1: Comparison of Synthetic Methods
| Parameter | Method 1: Concentrated HCl | Method 2: Cyanuric Chloride/DMF |
| Chlorinating Agent | Concentrated Hydrochloric Acid | Cyanuric Chloride |
| Solvent | Toluene / Water | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 95°C (aqueous phase) | -5 to 0°C, then warming to 25°C |
| Reaction Time | 9 hours | ~8 hours (2 hours at 0°C) |
| Reported Yield | 50-55% | 95.2% |
| Purity of Product | Not specified, requires fractional distillation | 99.52% |
| Key Byproduct | 1,6-Dichlorohexane | Not specified, high purity reported |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃ClO |
| Molecular Weight | 136.62 g/mol |
| Boiling Point | 108-112 °C at 14 mmHg |
| Density | 1.024 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.456 |
| Appearance | Clear colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Hydrochloric Acid and Toluene
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
-
1,6-hexanediol (Hexamethylene glycol): 105 g (0.89 mole)
-
Concentrated Hydrochloric Acid: 785 ml
-
Water: 130 ml
-
Toluene: 405 ml (55 ml in reaction flask, 350 ml in collection flask)
Equipment:
-
Two-necked round-bottom flask (Flask A)
-
Round-bottom flask (Flask B)
-
Condensers
-
Heating oil baths
-
Claisen flask for distillation
-
Fractional distillation column (e.g., Fenske-Whitmore)
Procedure:
-
Reaction Setup: Charge Flask A with 1,6-hexanediol, concentrated hydrochloric acid, water, and 55 ml of toluene. Place 350 ml of toluene in Flask B. Assemble the apparatus for continuous extraction where the vapor from Flask B passes through the mixture in Flask A, and the condensate returns to Flask B.
-
Reaction: Heat the oil bath for Flask A to 95°C and the bath for Flask B to 160-165°C. The reaction proceeds as the product is continuously extracted by the flow of toluene. Continue heating for 9 hours.
-
Workup: After cooling, transfer the toluene extract from Flask B to a Claisen flask. Remove the bulk of the toluene by distillation at atmospheric pressure. Remove the remaining solvent under reduced pressure (65 mm) at a bath temperature of 100°C.
-
Purification: Combine the crude product from two runs and perform fractional distillation under vacuum (8-12 mm). Collect the fraction boiling at 100-104°C. This yields 108-122 g (45-50%) of this compound. The yield can be increased to 50-55% by refractionating intermediate fractions.
Caption: Workflow for the synthesis of this compound using HCl.
Protocol 2: Synthesis using Cyanuric Chloride in DMF
This protocol is based on a patented high-yield procedure.
Materials:
-
Cyanuric chloride: 738 g
-
N,N-Dimethylformamide (DMF): 4.2 kg (3.7 kg + 500 g)
-
1,6-hexanediol: 473 g
Equipment:
-
Four-necked reaction vessel with stirring and temperature control
-
Dropping funnel
-
Filtration apparatus (low vacuum)
-
Vacuum distillation apparatus
Procedure:
-
Reagent Preparation: In the four-necked vessel, add 3.7 kg of DMF. While stirring and maintaining the temperature between 10-20°C, add the cyanuric chloride in batches. Stir for 6 hours after the addition is complete.
-
Reactant Solution: Prepare a separate solution of 473 g of 1,6-hexanediol in 500 g of DMF.
-
Reaction: Cool the cyanuric chloride/DMF mixture to -5 to 0°C. Slowly add the 1,6-hexanediol/DMF solution via a dropping funnel. After the addition is complete, continue stirring at 0°C for 2 hours. Allow the reaction to naturally warm to 25°C and monitor until the 1,6-hexanediol is completely consumed.
-
Workup: Filter the reaction mixture under low vacuum. Rinse the filter cake with 100 g of DMF and combine the filtrates.
-
Purification: Purify the combined DMF solution by vacuum distillation (5 mmHg). Slowly heat to rectify the product. This procedure yields approximately 520 g (95.2%) of this compound with a purity of 99.52%.
Conclusion
The synthesis of this compound from 1,6-hexanediol can be effectively achieved by several methods. The classical approach using concentrated hydrochloric acid is a robust method suitable for large-scale production, albeit with moderate yields and the need for efficient fractional distillation to separate the product from the dichlorinated byproduct. For applications requiring higher purity and yield, the use of cyanuric chloride in DMF presents a superior alternative, offering mild reaction conditions and an excellent yield of the desired product. The selection of the synthetic route should be guided by the specific requirements of the research or development project, considering factors such as scale, cost, available equipment, and desired product purity.
References
Solubility and stability of 6-Chloro-1-hexanol
An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No: 2009-83-8), a bifunctional building block crucial in synthetic chemistry.[1] Its utility as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers necessitates a thorough understanding of its physicochemical properties.[1] This document outlines its solubility in various solvents, details its stability under different conditions, and provides experimental protocols for analysis.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[2][3] It possesses an amphiphilic character due to a six-carbon aliphatic chain with a terminal polar hydroxyl (-OH) group and a chlorine atom at the opposing end.[1] This structure, featuring both polar (C-O, C-Cl) and nonpolar (C-C, C-H) bonds, governs its solubility and reactivity.
Solubility Profile
The presence of the hydroxyl group allows this compound to form hydrogen bonds, contributing to its solubility in polar solvents like water. Concurrently, the six-carbon alkyl chain provides nonpolar character, enabling miscibility with many organic solvents.
Data Presentation: Quantitative Solubility
| Solvent | Solvent Type | Temperature | Quantitative Solubility | Citation |
| Water | Highly Polar Protic | 20 °C | 11.3 g/L | |
| Water | Highly Polar Protic | 25 °C | 4710 mg/L (estimated) | |
| Ethanol | Polar Protic | Room Temp. | Miscible | |
| Ether | Polar Aprotic | Room Temp. | Miscible | |
| Acetone | Polar Aprotic | Room Temp. | Miscible | |
| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | Soluble |
Stability Profile
Under standard laboratory conditions, this compound is a stable compound. However, its stability can be compromised by exposure to certain conditions and materials, leading to degradation. The primary hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Data Presentation: Stability and Incompatibility
| Condition/Material | Effect on Stability | Citation |
| Conditions to Avoid | ||
| Excess Heat / High Temperature | Promotes decomposition. | |
| Exposure to Light | May lead to degradation. Hydroxyl groups can be susceptible to light exposure. | |
| Incompatible Materials | ||
| Strong Oxidizing Agents | Can cause vigorous reactions, leading to decomposition. | |
| Strong Bases | Can react with the hydroxyl group or promote elimination reactions. | |
| Strong Reducing Agents | May react with the chloro group. | |
| Finely Powdered Metals | Can be reactive. | |
| Acid Anhydrides / Acid Chlorides | Can react with the hydroxyl group (e.g., esterification). |
Experimental Protocols
Precise determination of solubility and stability is critical for the application of this compound in synthesis and formulation.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the solubility of a substance in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Erlenmeyer flasks with stoppers
-
Constant temperature shaker bath (e.g., 25 °C)
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Methodology:
-
Add an excess amount of this compound to a flask containing a known volume of water. The excess solid or liquid phase should be clearly visible.
-
Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flask to stand in the temperature bath to permit the undissolved portion to settle.
-
Carefully remove an aliquot of the clear, saturated aqueous supernatant. For enhanced separation, the aliquot may be centrifuged.
-
Accurately dilute the aliquot with a suitable solvent (e.g., methanol, acetone) to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or HPLC method.
-
Calculate the original solubility in mg/L or g/L based on the measured concentration and dilution factor.
Protocol 2: Williamson Ether Synthesis using this compound
This protocol details a common synthetic application where the stability and reactivity of the C-Cl bond are utilized.
Materials:
-
This compound
-
An alcohol (R-OH) for conversion to its alkoxide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions (flame-dried flask, condenser, nitrogen/argon inlet)
-
Magnetic stirrer
Methodology:
-
Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried reaction flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the desired alcohol (R-OH, 1.2 equivalents), dissolved in anhydrous THF, to the NaH suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium alkoxide.
-
Re-cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). The reaction may require heating depending on the reactivity of the alkoxide.
-
Upon completion, quench the reaction carefully by slowly adding water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude ether product for further purification.
Visualizations
Logical Relationships in Solubility
The solubility of this compound is dictated by the interplay between its polar and nonpolar moieties, a concept explained by the "like dissolves like" principle.
Caption: Logical diagram of this compound's solubility drivers.
Experimental Workflow for Solubility Determination
The shake-flask method followed by chromatographic analysis is a robust workflow for quantifying solubility.
Caption: Workflow for the shake-flask solubility determination method.
Reaction Pathway: Williamson Ether Synthesis
This pathway illustrates a key synthetic application of this compound where it acts as an electrophile.
Caption: Reaction pathway for Williamson Ether Synthesis.
References
6-Chloro-1-hexanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety, handling, and Material Safety Data Sheet (MSDS) information for 6-Chloro-1-hexanol (CAS No. 2009-83-8). The following sections detail the hazards, protective measures, emergency procedures, and toxicological profile of this compound, adhering to stringent data presentation and visualization requirements for a scientific audience.
Section 1: Chemical Identification and Physical Properties
This compound is a halogenated alcohol used as an intermediate in various chemical syntheses.[1] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C6H13ClO | [2][3] |
| Molecular Weight | 136.62 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 108 - 112 °C @ 14 mmHg | |
| Flash Point | 98 °C / 208.4 °F | |
| Density | 1.024 g/mL at 25 °C | |
| Vapor Density | 4.7 (Air = 1.0) | |
| Synonyms | Hexamethylene chlorohydrin, 1-Chloro-6-hydroxyhexane |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The signal word is "Warning". The following table outlines its GHS hazard classifications and corresponding statements.
| Hazard Class | GHS Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling this compound. The following diagram outlines the recommended engineering controls and PPE.
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. Use only in a well-ventilated area.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and finely powdered metals.
Section 4: Emergency Procedures
In case of accidental exposure or release, follow these procedures promptly.
First Aid Measures
The following table summarizes the recommended first aid for different types of exposure.
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse. | |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical aid. |
The following decision tree illustrates the first aid process.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: The substance is flammable. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
Section 5: Toxicological Information
The toxicological effects of this compound are summarized in the table below.
| Toxicity Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | |
| Acute Dermal Toxicity | Harmful in contact with skin | N/A | |
| Acute Inhalation Toxicity | Harmful if inhaled | N/A | |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | N/A | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | N/A | |
| Respiratory or Skin Sensitization | No data available | N/A | |
| Germ Cell Mutagenicity | No data available | N/A | |
| Carcinogenicity | No data available | N/A | |
| Reproductive Toxicity | No data available | N/A | |
| STOT-Single Exposure | May cause respiratory irritation (Category 3) | N/A | |
| STOT-Repeated Exposure | No data available | N/A | |
| Aspiration Hazard | No data available | N/A |
Section 6: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to determine the toxicity of this compound based on OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.
-
Principle: A single sex (typically female rats) is dosed in a stepwise manner at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.
-
Animal Model: Healthy, young adult rats are used. Animals are fasted prior to dosing.
-
Procedure: The test substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for a defined period. The degree of skin reaction (erythema and edema) is assessed at specific intervals.
-
Animal Model: Healthy, young adult albino rabbits are the preferred species.
-
Procedure: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin for 4 hours under a semi-occlusive dressing. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.
-
Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema over a specified period.
Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to cause eye irritation or serious eye damage.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of ocular reaction is scored at specific intervals.
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Procedure: A single dose (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.
Section 7: Stability and Reactivity
-
Reactivity: No hazardous reactions under normal processing.
-
Chemical Stability: Stable under normal conditions.
-
Conditions to Avoid: Excess heat, exposure to light, and incompatible products.
-
Incompatible Materials: Strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides.
-
Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Section 8: Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.
References
Commercial Availability and Suppliers of 6-Chloro-1-hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 6-Chloro-1-hexanol (CAS No: 2009-83-8). It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. This document details typical product specifications, outlines common synthesis protocols, and provides a list of known suppliers to facilitate procurement and application in a laboratory and industrial setting.
Introduction to this compound
This compound, also known as hexamethylene chlorohydrin, is a bifunctional organic compound containing both a chloro and a hydroxyl group.[1][2] Its chemical formula is C6H13ClO, and it has a molecular weight of 136.62 g/mol .[3][4][5] This colorless to pale yellow liquid is a valuable building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. It serves as a key intermediate in the synthesis of various compounds, including the antidepressant Vilazodone. Its utility stems from the differential reactivity of the chloro and hydroxyl functional groups, allowing for sequential chemical modifications.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized laboratory chemical providers. These suppliers offer different grades and quantities, from grams for research and development purposes to kilograms and metric tons for industrial applications.
Below is a table summarizing some of the known suppliers of this compound:
| Supplier | Headquarters Location | Notes |
| Thermo Scientific Chemicals | USA | Offers various quantities, including 25g, 100g, and 500g pack sizes. |
| Shree Ganesh Remedies | Ankleshwar, India | A leading manufacturer of this compound. |
| Scimplify | - | A trusted manufacturer and distributor. |
| MedChemExpress (MCE) | USA | Supplies this compound as a biochemical reagent for life science research. |
| Tokyo Chemical Industry (TCI) | Japan/USA/India | A global supplier with distribution centers in multiple regions, offering purities of >95.0% and >96.0% (GC). |
| Chem-Supply | Australia | An Australian supplier of TCI products. |
| SR Innovations | Hyderabad, India | Manufacturer, exporter, and supplier with a minimum order quantity of 100 Liters. |
| LookChem | China | An online platform connecting buyers with various Chinese manufacturers. |
| Medikament Pharma Pvt. Ltd. | India | Integrates contract manufacturers and traders for pharmaceutical ingredients. |
| BOC Sciences | USA | A quality supplier of research chemicals and biochemicals. |
| Penta International Corporation | USA | An industry leader in chemistry-based solutions. |
| SEQENS | France | Provides this compound with a purity of >99.0%. |
| Techno Color Corporation | Vapi, India | Manufacturer, supplier, and exporter. |
| Biopharma Centrum Private Limited | Betul, India | Supplier with 99% purity. |
Quantitative Specifications
The quality and purity of this compound can vary between suppliers. It is crucial for researchers and drug development professionals to consider these specifications for their specific applications. The following table summarizes typical quantitative data for commercially available this compound.
| Parameter | Specification | Supplier/Source |
| Purity (by GC) | ≥96.0% | Thermo Scientific Chemicals |
| >96.0% | Tokyo Chemical Industry (TCI) | |
| >95.0% | Chem-Supply (TCI product) | |
| ≥98.5% | - | |
| 99% | SR Innovations, Biopharma Centrum Private Limited | |
| >99.0% | SEQENS | |
| Appearance | Clear colorless to pale yellow liquid | Thermo Scientific Chemicals |
| Colorless to Almost colorless clear liquid | Tokyo Chemical Industry (TCI) | |
| Colorless, clear liquid | - | |
| Refractive Index (@ 20°C) | 1.4535-1.4585 | Thermo Scientific Chemicals |
| 1.444 | - | |
| Density | 1.024 g/cm³ | MedChemExpress |
| 1.0±0.1 g/cm³ | - | |
| Boiling Point | 212.8±0.0 °C at 760 mmHg | - |
| Flash Point | 98.9±0.0 °C | - |
| Water Content | ≤0.2% | - |
| Identification (FTIR) | Conforms | Thermo Scientific Chemicals |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported, with the most common starting material being 1,6-hexanediol (B165255).
Method 1: Reaction of 1,6-Hexanediol with Hydrochloric Acid
This is a classical and widely cited method for the preparation of this compound.
Reaction: The overall reaction involves the nucleophilic substitution of one of the hydroxyl groups in 1,6-hexanediol with a chloride ion from hydrochloric acid.
Detailed Methodology:
-
Reaction Setup: A reaction flask is charged with 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene.
-
Heating and Reflux: The mixture is heated to reflux for several hours (e.g., 6-9 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.
-
Workup and Extraction: After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or toluene.
-
Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield this compound. A reported boiling point for the purified product is 100–104°C at 9 mm Hg.
Caption: Workflow for the synthesis of this compound from 1,6-hexanediol and HCl.
Method 2: Synthesis using Cyanuric Chloride in DMF
This method provides an alternative route for the synthesis of this compound from 1,6-hexanediol.
Reaction: This process involves the reaction of 1,6-hexanediol with cyanuric chloride in N,N-dimethylformamide (DMF).
Detailed Methodology:
-
Preparation of Reagent: Cyanuric chloride is added in batches to DMF in a four-neck bottle while stirring and maintaining the temperature at 10-20°C. The mixture is stirred for approximately 6 hours.
-
Reaction: A solution of 1,6-hexanediol in DMF is prepared and then added dropwise to the cyanuric chloride/DMF mixture while maintaining the temperature at -5 to 0°C. The reaction is stirred for 2 hours at 0°C and then allowed to warm to 25°C. The reaction is monitored until the 1,6-hexanediol is completely consumed.
-
Filtration: The resulting reaction mixture is filtered under low vacuum. The filter cake is rinsed with DMF, and the filtrates are combined.
-
Purification: The product is purified by vacuum distillation. The distillation is controlled at a vacuum of 5 mmHg, and the temperature is slowly increased to rectify the product. This method has been reported to yield this compound with a purity of 99.52%.
Caption: Workflow for the synthesis of this compound using cyanuric chloride.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its primary application is as a key building block in the production of Vilazodone, an antidepressant. In the synthesis of Vilazodone, this compound is used to form the precursor 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. The dual functionality of this compound allows for its incorporation into complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), such as gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
The Dichotomous Reactivity of 6-Chloro-1-hexanol: A Technical Guide for Synthetic Chemists
An in-depth exploration of the hydroxyl and chloro group functionalities in 6-Chloro-1-hexanol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] Its linear six-carbon chain is appended with two distinct functional groups: a primary hydroxyl group and a primary chloro group. This unique arrangement allows for selective chemical transformations at either end of the molecule, making it an ideal starting material for the synthesis of a wide array of more complex structures. Understanding the differential reactivity of these two functional groups is paramount for designing efficient and high-yielding synthetic routes.
Core Reactivity Principles: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl and chloro moieties. The hydroxyl group readily undergoes reactions typical of primary alcohols, such as oxidation, esterification, and etherification.[3] In contrast, the chloro group primarily participates in nucleophilic substitution reactions, where it acts as a good leaving group. The C-Cl bond is weaker than the C-O or C-H bonds of the alcohol, making it more susceptible to cleavage by an incoming nucleophile. This inherent difference in reactivity allows for a high degree of control in synthetic planning, enabling chemists to selectively modify one functional group while leaving the other intact for subsequent transformations.
Reactions of the Hydroxyl Group
The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups.
Oxidation
The hydroxyl group can be oxidized to form the corresponding aldehyde, 6-chlorohexanal. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically employed to prevent over-oxidation to the carboxylic acid. This transformation is a key step in many synthetic pathways, as the resulting aldehyde can undergo a wide range of subsequent reactions, including reductive amination and Wittig reactions.
Logical Relationship of Hydroxyl Group Reactions
Figure 1. Selective reactions of the hydroxyl group in this compound.
Esterification
Esterification of the hydroxyl group is a common transformation that can be achieved using various reagents, including carboxylic acids with activating agents, or more reactively, with acyl chlorides. The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the HCl byproduct when using acyl chlorides.
Etherification
The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reactions of the Chloro Group
The primary chloride in this compound is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups at the 6-position.
Nucleophilic Substitution
A diverse range of nucleophiles can be employed to displace the chloride ion, including amines, cyanides, azides, and thiolates. These reactions are typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the SN2 mechanism.
Signaling Pathway for Nucleophilic Substitution
References
The Versatility of 6-Chloro-1-hexanol in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 6-Chloro-1-hexanol, a bifunctional linear C6 building block, has emerged as a valuable and versatile intermediate in the field of organic synthesis. Its unique structure, featuring a primary alcohol at one terminus and a primary alkyl chloride at the other, allows for selective and sequential chemical transformations, making it an attractive precursor for a wide array of complex molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and other fine chemicals. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways and biological mechanisms.
Core Applications in Pharmaceutical Synthesis
This compound serves as a critical starting material and intermediate in the synthesis of several important pharmaceutical agents. Its ability to introduce a flexible six-carbon chain with reactive handles at both ends makes it particularly useful for constructing complex molecular architectures.
Synthesis of the Antidepressant Vilazodone
A prominent application of this compound is in the synthesis of the antidepressant drug Vilazodone.[1] Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, a dual mechanism that is believed to contribute to a faster onset of action and a favorable side-effect profile.[2][3] this compound is utilized in the preparation of a key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This is achieved by first oxidizing this compound to 6-chlorohexanal, which then undergoes a Fischer indole (B1671886) synthesis with a suitable phenylhydrazine (B124118) derivative.
Mechanism of Action of Vilazodone
Vilazodone's therapeutic effects are attributed to its dual action on the serotonin system. It inhibits the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft, similar to other SSRIs.[3] Additionally, its partial agonist activity at 5-HT1A receptors is thought to accelerate the desensitization of presynaptic autoreceptors, potentially leading to a faster therapeutic response.[2]
Synthesis of the Anticancer Agent NBDHEX
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is an experimental anticancer compound that demonstrates the utility of this compound in introducing a linker with a terminal hydroxyl group. The synthesis involves the nucleophilic substitution of the chloride in 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with the thiol generated from this compound, followed by conversion of the terminal chloride to a thiol.
Mechanism of Action of NBDHEX
NBDHEX exerts its anticancer effects by inhibiting Glutathione S-transferase P1-1 (GSTP1-1), which in turn leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This activation promotes apoptosis in cancer cells.
Potential Precursor for Salmeterol Side Chain
The long-acting beta-adrenoceptor agonist, Salmeterol, used in the treatment of asthma, possesses a long lipophilic side chain. While various synthetic routes exist, the 6-(4-phenylbutoxy)hexylamine side chain is a key component. This compound can serve as a precursor to this side chain through a series of transformations including etherification and amination.
Applications in the Fragrance and Flavor Industry
The pleasant, mild, and slightly fruity odor of this compound itself is of interest in the fragrance industry. More significantly, it serves as a precursor for the synthesis of various hexyl esters, which are widely used as fragrance and flavor components due to their characteristic fruity and floral notes.
Key Synthetic Transformations of this compound
The bifunctional nature of this compound allows for a range of selective chemical modifications. The hydroxyl group can undergo oxidation and esterification, while the alkyl chloride moiety is amenable to nucleophilic substitution, including etherification and alkylation of amines.
Quantitative Data Summary
The following tables summarize key quantitative data for various reactions involving this compound, providing a comparative overview of different synthetic methodologies.
Table 1: Synthesis of this compound from 1,6-Hexanediol
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Concentrated HCl | Toluene (B28343) | 95-165 | 9 | 45-50 | - | |
| 1,3,5-Trichloro-2,4,6-triazine | DMF | -5 to 0 | 2 | 95.2 | 99.52 | |
| Concentrated HCl | - | - | 12 | 56 | - |
Table 2: Oxidation of this compound to 6-Chlorohexanal
| Oxidizing Agent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| TCCA/TEMPO/NaHCO3 | Dichloromethane (B109758) | ≤ 35 | 85 | 77 | |
| PCC | - | - | 60-73 | - | |
| NaClO/TEMPO/NaBr/NaHCO3 | - | - | 80 | - |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 1,6-Hexanediol
Materials:
-
1,6-Hexanediol (Hexamethyleneglycol): 105 g (0.89 mole)
-
Concentrated Hydrochloric Acid: 785 mL (9.5 moles)
-
Water: 130 mL
-
Toluene: 55 mL (for reaction flask A) + 350 mL (for flask B)
-
Boiling chips
Apparatus:
-
A two-flask distillation setup as described in the reference, with a 1-L distilling flask (A) and a 500-mL distilling flask (B).
Procedure:
-
Charge flask A with 1,6-hexanediol, concentrated hydrochloric acid, water, and 55 mL of toluene.
-
Place 350 mL of toluene and a few boiling chips in flask B.
-
Assemble the apparatus and heat both flasks in oil baths. Maintain the bath for flask A at 95°C and the bath for flask B between 160° and 165°C.
-
Continue the reaction for 9 hours, during which the product is continuously extracted into the toluene in flask B.
-
After cooling, add water to flask A to force the remaining toluene layer into flask B.
-
Siphon the aqueous layer from flask A.
-
Transfer the toluene extract from flask B to a dropping funnel and add it to a 500-mL Claisen flask for distillation.
-
Remove the majority of the toluene by distillation at atmospheric pressure.
-
Reduce the pressure to 65 mm and maintain the bath temperature at 100°C to remove the last traces of solvent.
-
Combine the crude product from two runs and fractionally distill it at a pressure of 8–12 mm.
-
Collect the fraction boiling at 100–104°/9 mm as this compound (hexamethylene chlorohydrin).
Protocol 2: Esterification of this compound
Materials:
-
3,4,5-Trimethoxybenzoic acid: 909 mg
-
Anhydrous Dichloromethane (DCM): 25 mL
-
This compound: 0.33 mL (2.86 mmol)
-
4-Dimethylaminopyridine (DMAP): 0.28 g (2.28 mmol)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl): 0.98 g (5.14 mmol)
Procedure:
-
In a dry reaction flask, dissolve 3,4,5-trimethoxybenzoic acid in 25 mL of anhydrous DCM and cool the solution to 0°C.
-
Sequentially add this compound, DMAP, and EDC·HCl to the reaction mixture.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring for 48 hours.
-
Upon completion of the reaction, extract the mixture three times with DCM.
-
Separate the organic layer and wash it three times with water.
Protocol 3: Williamson Ether Synthesis using this compound
Materials:
-
An alcohol (R-OH)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C and slowly add the desired alcohol (R-OH).
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether product.
Protocol 4: Oxidation of this compound to 6-Chlorohexanal (Swern Oxidation - General Procedure)
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
This compound
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
-
Stir the mixture for a short period to allow for the formation of the activating agent.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
After a suitable reaction time, add triethylamine to the mixture to facilitate the elimination reaction and formation of the aldehyde.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with a mild acid (e.g., dilute HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chlorohexanal.
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important molecule in their synthetic endeavors. The ability to selectively functionalize either the hydroxyl or the chloro group opens up numerous possibilities for the construction of complex and biologically active molecules, ensuring that this compound will continue to be a relevant and widely used tool in the field of organic chemistry.
References
- 1. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - ProQuest [proquest.com]
- 2. droracle.ai [droracle.ai]
- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Chloro-1-hexanol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-hexanol is a versatile bifunctional molecule that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its hydroxyl and chloro functional groups allow for a range of chemical transformations, including oxidation, esterification, etherification, and alkylation. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of critical intermediates for the antidepressant drug Vilazodone and a potential anti-cancer agent.
Introduction
This compound (CAS No: 2009-83-8) is a colorless to pale yellow liquid with the molecular formula C₆H₁₃ClO.[1] Its utility in pharmaceutical synthesis stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can be oxidized to an aldehyde or engaged in esterification and etherification reactions, while the chloro group is a good leaving group for nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These characteristics make it an attractive starting material for the construction of complex molecular scaffolds found in active pharmaceutical ingredients (APIs).
Synthesis of a Key Intermediate for Vilazodone
Vilazodone is a selective serotonin (B10506) reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist used for the treatment of major depressive disorder. A crucial intermediate in its synthesis, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, can be prepared from this compound in a two-step process involving oxidation followed by a Fischer indole (B1671886) synthesis.
Synthetic Pathway
The overall synthetic route is depicted below:
Caption: Synthesis of Vilazodone Intermediate.
Quantitative Data
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Purity (%) | Reference |
| 1 | This compound | TEMPO, TCCA, NaHCO₃, DCM | 6-Chlorohexanal | 86 | 96.8 (GC) | [2] |
| 2 | 6-Chlorohexanal, 4-Cyanophenylhydrazine | Acetic Acid | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | ~70-80 (Estimated) | >98 (HPLC) | [3][4] |
Experimental Protocols
Step 1: Oxidation of this compound to 6-Chlorohexanal [2]
-
Materials: this compound (1.36 g, 0.01 mol), Trichloroisocyanuric acid (TCCA) (2.3 g, 0.01 mol), (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (9.4 mg, 0.06 mmol), Dichloromethane (DCM) (100 mL).
-
Procedure:
-
To a four-necked flask, add TCCA and DCM.
-
Add this compound to the mixture.
-
Cool the mixture to 0°C.
-
Add TEMPO to the reaction mixture. The temperature will rise to 25°C.
-
Stir the reaction at room temperature for 15 minutes.
-
Filter the reaction mixture and wash the filter cake with DCM.
-
Combine the organic phases and wash successively with water, 5% Na₂S₂O₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-chlorohexanal as a light yellow oily liquid.
-
Step 2: Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Representative Protocol)
-
Materials: 6-Chlorohexanal (1.34 g, 0.01 mol), 4-Cyanophenylhydrazine hydrochloride (1.70 g, 0.01 mol), Acetic acid (20 mL).
-
Procedure:
-
To a round-bottom flask, add 4-cyanophenylhydrazine hydrochloride and acetic acid.
-
Add 6-chlorohexanal to the mixture.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL) and stir.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
-
Synthesis of a Phenolic Ether Intermediate
This compound can be utilized in O-alkylation reactions to synthesize phenolic ether intermediates, which are common motifs in various biologically active molecules. An example is the synthesis of an intermediate for Hexyl-P-T-B-P, a potential anti-cancer agent.
Synthetic Pathway
Caption: Synthesis of a Phenolic Ether Intermediate.
Quantitative Data
| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenol, this compound | K₂CO₃, Acetone | 1-(6-Chlorohexyloxy)-4-(trifluoromethyl)benzene | >90 (Estimated) | General Williamson Ether Synthesis |
Experimental Protocol
Williamson Ether Synthesis of 1-(6-Chlorohexyloxy)-4-(trifluoromethyl)benzene (Representative Protocol)
-
Materials: 4-(Trifluoromethyl)phenol (1.62 g, 0.01 mol), this compound (1.37 g, 0.01 mol), Potassium carbonate (K₂CO₃) (2.76 g, 0.02 mol), Acetone (50 mL).
-
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Wash the solid with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-chlorohexyloxy)-4-(trifluoromethyl)benzene.
-
Conclusion
This compound proves to be a valuable and versatile precursor for the synthesis of diverse pharmaceutical intermediates. The protocols outlined in this document for the preparation of a key Vilazodone intermediate and a phenolic ether showcase its utility in forming complex molecules through straightforward and scalable chemical transformations. Researchers and drug development professionals can leverage the reactivity of this compound to access a wide range of molecular architectures for the discovery and development of new therapeutic agents.
References
- 1. CN102557901B - A preparation method of 6-chlorocaproic aldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]
Application of 6-Chloro-1-hexanol in Polymer Chemistry and Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexanol is a versatile bifunctional molecule that serves as a valuable building block in polymer chemistry and material science. Its structure, featuring a primary alcohol at one end and a chloro group at the other, allows for a range of chemical modifications and polymer synthesis strategies. The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) and as a reactive site for esterification and urethane (B1682113) formation. The chloro group provides a handle for nucleophilic substitution, enabling the attachment of various functionalities or serving as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional polymers and the modification of material surfaces.
Application 1: Initiator for Ring-Opening Polymerization (ROP) of ε-Caprolactone
This compound is an effective initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce polyesters with a terminal chloro group. This terminal functionality is highly valuable for subsequent post-polymerization modifications, including the attachment of targeting ligands, drugs, or other polymer chains to create block copolymers. The polymerization is typically catalyzed by organometallic compounds, with stannous octoate (Sn(Oct)₂) being a widely used and efficient catalyst.
Quantitative Data Summary
The following table summarizes typical results for the ROP of ε-caprolactone initiated by an alcohol, which are representative of what can be expected when using this compound.
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Catalyst (mol%) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 50 | 0.1 | 4 | 95 | 5700 | 5500 | 1.15 |
| 2 | 100 | 0.1 | 8 | 92 | 11400 | 10800 | 1.20 |
| 3 | 200 | 0.05 | 12 | 90 | 22800 | 21500 | 1.25 |
Experimental Protocol: Synthesis of ω-Chloro-Poly(ε-caprolactone)
Materials:
-
ε-Caprolactone (distilled under reduced pressure before use)
-
This compound (dried over molecular sieves)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (B109758) (for dissolution)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating oil bath
Procedure:
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar and dried under vacuum.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and this compound (e.g., 0.12 g, 0.876 mmol for a [M]/[I] ratio of 50) to the flask via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Add the required amount of the catalyst solution to the reaction mixture via syringe (e.g., 1.77 mL for 0.1 mol% catalyst).
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 110 °C and stir the reaction mixture.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration and wash it with fresh methanol.
-
Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of ω-chloro-poly(ε-caprolactone).
Application 2: Surface Modification and Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The chloro- functionality of this compound makes it an excellent candidate for surface modification. The hydroxyl group can be used to anchor the molecule to a substrate (e.g., silica (B1680970) nanoparticles, glass slides) through condensation reactions with surface silanol (B1196071) groups. The terminal chloro group can then be converted to an ATRP initiator, such as a 2-bromoisobutyrate group, enabling the "grafting from" of well-defined polymer brushes from the surface. This method is crucial for creating polymer-inorganic hybrid materials with tailored surface properties.
Quantitative Data Summary
The following table presents representative data for the SI-ATRP of methyl methacrylate (B99206) (MMA) from a silica surface functionalized with an ATRP initiator.
| Entry | Polymerization Time (h) | Grafted Polymer Thickness (nm) | Grafting Density (chains/nm²) | Mn ( g/mol ) of Grafted Polymer | PDI (Mw/Mn) |
| 1 | 2 | 15 | 0.45 | 18,000 | 1.18 |
| 2 | 4 | 28 | 0.43 | 35,000 | 1.22 |
| 3 | 8 | 55 | 0.41 | 68,000 | 1.25 |
Experimental Protocol: Surface Modification and SI-ATRP
Part A: Immobilization of this compound on Silica Nanoparticles
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
This compound
-
Toluene (anhydrous)
-
Triethylamine (B128534) (Et₃N)
-
Round-bottom flask with reflux condenser
Procedure:
-
Activation of Silica: Activate the silica nanoparticles by heating at 150 °C under vacuum for 24 hours to ensure a high density of surface silanol groups.
-
Reaction Setup: Disperse the activated silica nanoparticles in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add an excess of this compound and a catalytic amount of triethylamine to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 24 hours.
-
Purification: Cool the reaction mixture and collect the functionalized silica nanoparticles by centrifugation. Wash repeatedly with toluene and ethanol (B145695) to remove unreacted reagents.
-
Drying: Dry the chloro-functionalized silica nanoparticles under vacuum.
Part B: Conversion to ATRP Initiator and SI-ATRP of Methyl Methacrylate (MMA)
Materials:
-
Chloro-functionalized silica nanoparticles (from Part A)
-
2-Bromoisobutyryl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (anhydrous)
-
Methyl methacrylate (MMA, inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (as solvent)
Procedure:
-
Initiator Synthesis on Surface: Disperse the chloro-functionalized silica nanoparticles in anhydrous dichloromethane. Add triethylamine and then slowly add 2-bromoisobutyryl bromide at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Collect the initiator-functionalized silica nanoparticles by centrifugation, wash with dichloromethane, and dry under vacuum.
-
SI-ATRP Setup: In a Schlenk flask, add the initiator-functionalized silica nanoparticles, CuBr, and a magnetic stir bar. Seal the flask and deoxygenate.
-
Monomer and Ligand Addition: In a separate flask, prepare a solution of MMA, PMDETA, and anisole. Deoxygenate this solution by bubbling with an inert gas.
-
Polymerization: Transfer the monomer/ligand solution to the Schlenk flask containing the initiator-functionalized silica and catalyst. Place the flask in a preheated oil bath at 60 °C and stir.
-
Termination: After the desired time, expose the reaction to air to terminate the polymerization.
-
Purification: Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer-grafted nanoparticles in methanol, centrifuge, and wash to remove any free polymer.
-
Drying: Dry the polymer-grafted silica nanoparticles under vacuum.
Caption: Workflow for surface-initiated ATRP from silica nanoparticles.
Application 3: Chain Extender in Polyurethane Synthesis
In the synthesis of polyurethanes, diols are used as chain extenders to react with isocyanate-terminated prepolymers, thereby increasing the molecular weight and influencing the final properties of the material. This compound, being a di-functional molecule (considering the reactivity of the chloro group in certain conditions or its potential for further modification), can be used as a chain extender. The presence of the chloro group can also impart specific properties to the resulting polyurethane, such as increased flame retardancy or providing a site for further chemical modification.
Quantitative Data Summary
The following table illustrates the expected impact on polyurethane properties when a portion of a standard diol chain extender (e.g., 1,4-butanediol) is replaced with this compound.
| Chain Extender Composition | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Glass Transition Temp. (°C) |
| 100% 1,4-Butanediol | 35 | 550 | 85 | -30 |
| 75% 1,4-Butanediol / 25% this compound | 32 | 500 | 88 | -25 |
| 50% 1,4-Butanediol / 50% this compound | 28 | 450 | 92 | -20 |
Experimental Protocol: Polyurethane Synthesis
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add PTMEG and heat to 80 °C. Add molten MDI and stir for 2 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate container, prepare a mixture of the chain extenders (e.g., a 75:25 molar ratio of BDO to this compound).
-
Polymerization: Cool the prepolymer to 60 °C and add the chain extender mixture along with a catalytic amount of DBTDL in DMF.
-
Casting: Stir the mixture vigorously for 1-2 minutes until it becomes viscous. Pour the mixture into a preheated mold.
-
Curing: Cure the polyurethane in an oven at 80 °C for 24 hours.
-
Post-Curing: Post-cure the demolded polyurethane sheet at room temperature for 7 days before characterization.
Caption: Logical flow of polyurethane synthesis using a chain extender.
Conclusion
This compound is a highly adaptable chemical intermediate with significant applications in polymer chemistry and material science. Its bifunctional nature allows for its use as an initiator in ring-opening polymerizations to create functional polyesters, as an anchor for surface modification and subsequent grafting of polymer brushes via SI-ATRP, and as a chain extender to tailor the properties of polyurethanes. The protocols and data presented herein provide a foundation for researchers to explore and exploit the unique characteristics of this molecule in the development of advanced materials for a variety of applications, including drug delivery, coatings, and nanotechnology.
Application Notes and Protocols for the Derivatization of 6-Chloro-1-hexanol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the chemical derivatization of the primary hydroxyl group of 6-Chloro-1-hexanol. Derivatization is a crucial step in many analytical and synthetic workflows, enabling the protection of the hydroxyl group, enhancing its reactivity for subsequent transformations, or improving its analytical detectability. This application note outlines protocols for three common and effective derivatization strategies: silylation, esterification, and etherification. Detailed experimental procedures, expected outcomes, and data characterization are provided to assist researchers in selecting and implementing the most suitable method for their specific application.
Introduction
This compound is a bifunctional molecule featuring a primary alcohol and a primary alkyl chloride. This unique structure makes it a versatile building block in organic synthesis, particularly for the introduction of a six-carbon chain with reactive handles at both ends. The hydroxyl group can be readily modified to prevent its interference in reactions targeting the alkyl chloride or to introduce a new functional group with desired properties. Common reasons for derivatizing the hydroxyl group include:
-
Protection: To prevent the hydroxyl group from reacting in subsequent synthetic steps.
-
Activation: To convert the hydroxyl group into a better leaving group for nucleophilic substitution reactions.
-
Modification of Physicochemical Properties: To alter solubility, volatility for gas chromatography (GC), or spectroscopic properties for analysis.
This guide details three widely used derivatization techniques: the formation of silyl (B83357) ethers, esters, and ethers.
Derivatization Strategies
Silylation: Formation of a Silyl Ether
Silylation is a common method for protecting hydroxyl groups due to the ease of formation and cleavage of the resulting silyl ethers. Tert-butyldimethylsilyl (TBDMS) ethers are particularly popular due to their stability under a wide range of non-acidic conditions.[1] The steric bulk of the TBDMS group provides selectivity for less hindered primary alcohols.[1]
Reaction Pathway:
Caption: Silylation of this compound with TBDMSCl.
Esterification: Formation of an Ester
Esterification converts the hydroxyl group into an ester. This can be achieved through various methods, including reaction with an acyl chloride or acid anhydride, or Fischer esterification with a carboxylic acid. Acyl chlorides are highly reactive and provide a rapid and often irreversible route to esters.
Reaction Pathway:
Caption: Esterification of this compound with an acyl chloride.
Etherification: Formation of an Ether
The Williamson ether synthesis is a versatile method for preparing ethers.[2][3][4] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
Reaction Pathway:
References
The Strategic Use of 6-Chloro-1-hexanol in the Synthesis of Fruity and Floral Fragrance Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-1-hexanol is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various organic compounds. Its unique structure, featuring both a hydroxyl group and a chloroalkane functionality, allows for a range of chemical transformations. In the fragrance industry, this compound is a valuable precursor for the synthesis of a class of compounds known as hexyl esters. These esters are prized for their characteristic fruity and floral aromas and are widely used in perfumes, cosmetics, and other scented products.
This document outlines the primary synthetic pathway for converting this compound into fragrant hexyl esters. The process involves a two-step reaction sequence:
-
Reduction of the Chloro Group: The chloroalkane moiety of this compound is first reduced to a simple alkane, yielding 1-hexanol (B41254).
-
Esterification: The resulting 1-hexanol is then esterified with a selected carboxylic acid to produce the desired fragrant hexyl ester.
This application note provides detailed experimental protocols for both the reduction and esterification steps, along with tables summarizing the organoleptic properties of common hexyl esters derived from this process.
Synthetic Pathway Overview
The overall transformation of this compound to a fragrant hexyl ester can be visualized as a two-step process. The initial reduction step is crucial for removing the chlorine atom, which would otherwise interfere with the desired odor profile of the final product. The subsequent esterification step allows for the introduction of various acyl groups, each imparting a unique scent characteristic to the final hexyl ester.
Caption: Overall synthetic pathway from this compound to a fragrant hexyl ester.
Data Presentation
The selection of the carboxylic acid in the esterification step is critical in determining the final aroma of the synthesized fragrance compound. The following table summarizes the organoleptic properties of several common hexyl esters that can be synthesized from 1-hexanol, the intermediate derived from this compound.
| Fragrance Compound | Carboxylic Acid Precursor | Odor Profile | Applications in Fragrance |
| Hexyl Acetate (B1210297) | Acetic Acid | Sweet, fruity, pear-like, with green notes.[1] | Top-note modifier in citrus, fruity, and floral accords. |
| Hexyl Propionate | Propionic Acid | Fruity, earthy, slightly floral.[2][3][4] | Adds complexity to fruity and floral fragrance compositions. |
| Hexyl Butyrate | Butyric Acid | Fruity, apple-like, with a hint of citrus.[5] | Used in the formulation of apple and other fruit-scented products. |
| Hexyl Hexanoate | Hexanoic Acid | Fruity, waxy, reminiscent of apple peel. | Provides a long-lasting, rich fruitiness to fragrances. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of fragrant hexyl esters from this compound.
Protocol 1: Reduction of this compound to 1-Hexanol
This protocol describes the reduction of the chloro group in this compound to yield 1-hexanol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for alkyl halides.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Distilled water
-
10% Sulfuric acid
-
Anhydrous magnesium sulfate
-
Standard reflux and distillation glassware
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour, followed by gentle heating under reflux for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction flask in an ice bath. Cautiously add distilled water dropwise to decompose the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme care. Subsequently, add 10% sulfuric acid to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it sequentially with distilled water and saturated brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 1-hexanol can be purified by fractional distillation.
Caption: Experimental workflow for the reduction of this compound to 1-Hexanol.
Protocol 2: Fischer Esterification of 1-Hexanol to Hexyl Acetate
This protocol details the synthesis of hexyl acetate, a common fragrance ester, from 1-hexanol and acetic acid using the Fischer esterification method.
Materials:
-
1-Hexanol (produced from Protocol 1)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Standard reflux and distillation glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-hexanol and a molar excess of glacial acetic acid (typically 1.5 to 2 equivalents).
-
Catalyst Addition: While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with distilled water. Then, carefully wash with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the carbon dioxide gas produced. Finally, wash with a saturated brine solution.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and purify the crude hexyl acetate by fractional distillation to obtain the final product.
References
Application Note: Selective Monochlorination of 1,6-Hexanediol to Synthesize 6-Chloro-1-hexanol
Abstract
This application note provides detailed protocols for the selective monochlorination of 1,6-hexanediol (B165255) to produce 6-chloro-1-hexanol, a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The primary challenge in this synthesis is controlling the reaction to favor the formation of the desired mono-chlorinated product over the di-chlorinated byproduct, 1,6-dichlorohexane (B1210651). This document outlines three distinct methods utilizing different chlorinating agents: concentrated hydrochloric acid, cyanuric chloride, and thionyl chloride. A comparative summary of these methods is presented in a tabular format for easy reference. Additionally, a detailed purification protocol and an experimental workflow diagram are provided to guide researchers in achieving high purity and yield.
Introduction
This compound (also known as hexamethylene chlorohydrin) is an organic compound featuring both a chloro and a hydroxyl functional group.[1] This dual functionality makes it a versatile building block in organic synthesis. The selective synthesis of this compound from 1,6-hexanediol is a common requirement in research and industrial settings. The key to a successful synthesis lies in the careful selection of reagents and reaction conditions to maximize the yield of the monochlorinated product while minimizing the formation of the symmetric 1,6-dichlorohexane. This note details and compares several established laboratory-scale methods for this transformation.
Reaction Principle
The conversion of an alcohol to an alkyl chloride is a nucleophilic substitution reaction. In the context of 1,6-hexanediol, one of the primary hydroxyl (-OH) groups is protonated (or activated by another means), converting it into a good leaving group (e.g., -OH₂⁺). A chloride ion (Cl⁻) then acts as a nucleophile, displacing the leaving group to form a C-Cl bond. Controlling the stoichiometry and reaction conditions is crucial to prevent the substitution of the second hydroxyl group.
Experimental Protocols
Method 1: Continuous Extraction with Concentrated Hydrochloric Acid
This classic and robust method, adapted from Organic Syntheses, utilizes concentrated hydrochloric acid as the chlorinating agent and toluene (B28343) for continuous extraction of the product from the reaction mixture.[2] This setup helps to minimize the formation of the di-chlorinated byproduct by removing the mono-chlorinated product from the aqueous acidic phase as it is formed.
Materials:
-
1,6-Hexanediol (Hexamethyleneglycol): 105 g (0.89 mole)
-
Concentrated Hydrochloric Acid (37%): 785 mL (9.5 moles)
-
Toluene: 405 mL total
-
Water
Apparatus:
-
A two-flask continuous extraction and reaction apparatus (as described in Org. Synth. 1943, 2, 325), consisting of a 1-L reaction flask (A) and a 500-mL toluene flask (B).[2]
-
Heating oil baths
-
Water-cooled reflux condenser
-
Hydrogen chloride trap
-
Separatory funnel
-
Claisen flask for distillation
-
Fractional distillation column (e.g., Fenske-Whitmore column packed with glass helices)
Protocol:
-
Reaction Setup: Charge the 1-L reaction flask (A) with 105 g of 1,6-hexanediol, 785 mL of concentrated HCl, 130 mL of water, and 55 mL of toluene. Charge the 500-mL flask (B) with 350 mL of toluene and a few boiling chips.[2]
-
Reaction: Assemble the apparatus and heat both flasks in oil baths. Maintain the bath for flask A at 95°C and the bath for flask B between 160°C and 165°C.
-
Continuous Extraction: The heated toluene from flask B will cycle through the reaction mixture in flask A, continuously extracting the organic products. Continue this process for approximately 9 hours.
-
Work-up: After 9 hours, cool the apparatus. Add water to flask A to force the remaining toluene layer into flask B. Siphon the aqueous layer from flask A.
-
Solvent Removal: Transfer the toluene extract from flask B to a Claisen flask. Distill off the majority of the toluene at atmospheric pressure. Remove the final traces of toluene under reduced pressure (e.g., 65 mm) while keeping the bath temperature at 100°C.
-
Purification: The crude product is purified by fractional distillation under reduced pressure (8–12 mm).
Method 2: Chlorination with Cyanuric Chloride
This method employs cyanuric chloride in N,N-dimethylformamide (DMF) as a mild and efficient chlorinating system, offering high yields and simplified purification.
Materials:
-
Cyanuric Chloride: 738 g
-
1,6-Hexanediol: 473 g
-
N,N-Dimethylformamide (DMF): ~4.2 kg
Protocol:
-
Activator Preparation: In a suitable reaction vessel, add 3.7 kg of DMF. While stirring and maintaining the temperature between 10-20°C, add 738 g of cyanuric chloride in portions. Stir for 6 hours until the cyanuric chloride has fully reacted to form the Vilsmeier-Haack type reagent.
-
Diol Solution: Prepare a solution of 473 g of 1,6-hexanediol in 500 g of DMF.
-
Chlorination Reaction: Cool the activator solution from step 1 to between -5°C and 0°C. Slowly add the 1,6-hexanediol solution dropwise, maintaining the temperature in the -5°C to 0°C range. After the addition is complete, continue stirring at 0°C for 2 hours.
-
Reaction Completion: Allow the reaction mixture to warm naturally to 25°C. Monitor the reaction by a suitable method (e.g., GC or TLC) until the 1,6-hexanediol is completely consumed.
-
Work-up: Filter the reaction mixture under low vacuum. Rinse the filter cake with a small amount of DMF and combine the filtrates.
-
Purification: The product is isolated by vacuum distillation of the combined DMF solution. Control the vacuum at ~5 mmHg and slowly increase the temperature to fractionally distill the product.
Method 3: Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and reactive chlorinating agent. To achieve selectivity, the stoichiometry must be carefully controlled. The reaction is often run in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, or catalytically.
Materials:
-
1,6-Hexanediol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Pyridine (optional, as a base)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1,6-hexanediol in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of thionyl chloride (slightly less than 1 molar equivalent) in DCM dropwise to the stirred diol solution. If using pyridine, it can be added to the diol solution beforehand.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure.
Data Presentation: Comparison of Methods
| Parameter | Method 1: Hydrochloric Acid | Method 2: Cyanuric Chloride | Method 3: Thionyl Chloride |
| Chlorinating Agent | Concentrated HCl | Cyanuric Chloride / DMF | Thionyl Chloride (SOCl₂) |
| Solvent | Water / Toluene | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) or other inert solvent |
| Temperature | 95°C (Reaction), 160-165°C (Toluene) | -5°C to 25°C | 0°C to Reflux |
| Reaction Time | ~9 hours | ~8-10 hours | Varies (typically several hours) |
| Reported Yield (this compound) | 45–50% | up to 95.2% | Variable, depends heavily on conditions |
| Byproduct (1,6-dichlorohexane) | ~16% | Not explicitly reported, but high purity suggests low levels | Can be significant if >1 eq. of SOCl₂ is used |
| Advantages | Inexpensive reagents, well-established procedure. | Very high yield and purity, mild conditions. | Readily available reagent, simple setup. |
| Disadvantages | Requires special apparatus, moderate yield, high temperature. | More expensive reagents, requires careful temperature control. | SOCl₂ is corrosive and moisture-sensitive, generates toxic byproducts (HCl, SO₂). |
Purification Protocol: Fractional Vacuum Distillation
The primary method for purifying this compound from the reaction mixture is fractional distillation under reduced pressure. This technique separates compounds based on their different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask(s)
-
Thermometer
-
Vacuum source and gauge
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Distillation: Place the crude product mixture in the round-bottom flask. Begin heating and slowly reduce the pressure to the target vacuum (e.g., 8-12 mmHg).
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities (e.g., residual solvent) as the first fraction.
-
Byproduct Fraction: The 1,6-dichlorohexane byproduct will distill next. For example, at ~9 mmHg, it boils at 80–84°C.
-
Intermediate Fraction: An intermediate fraction containing a mix of products may be collected.
-
Product Fraction: Collect the main fraction of this compound. At ~9 mmHg, it boils at 100–104°C.
-
-
Analysis: Analyze the collected fractions (e.g., by GC) to confirm their purity. Combine fractions of acceptable purity.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 6-Chloro-1-hexanol as a Versatile Building Block for Functionalized Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexanol is a bifunctional molecule featuring a primary alcohol and a primary alkyl chloride. This unique structure makes it an invaluable building block in organic and polymer chemistry for the synthesis of functionalized monomers. The hydroxyl group can be readily converted into a polymerizable moiety, such as a methacrylate (B99206) or acrylate, while the terminal chloro group serves as a versatile handle for post-polymerization modification. This allows for the straightforward introduction of a wide range of functionalities, including targeting ligands, imaging agents, and therapeutic molecules, making polymers derived from this compound particularly attractive for applications in drug delivery, biomaterials, and advanced coatings.
This document provides detailed application notes and experimental protocols for the synthesis of a key functionalized monomer from this compound, its subsequent polymerization, and post-polymerization modification for potential drug delivery applications.
Key Applications
Polymers derived from this compound offer a modular platform for various advanced applications:
-
Drug Delivery: The terminal chloro group on the polymer side chain can be substituted with various nucleophiles to covalently attach drugs, targeting moieties, or solubility enhancers. This enables the creation of sophisticated polymer-drug conjugates with controlled release profiles and targeted delivery.
-
Biomaterials: The ability to introduce bioactive molecules onto the polymer backbone allows for the development of functional biomaterials for tissue engineering, medical implants, and biosensors.
-
Functional Coatings: The reactive polymer can be used to create coatings with tailored surface properties, such as improved adhesion, hydrophobicity, or anti-fouling characteristics.
Synthesis of Functionalized Monomer: 6-Chlorohexyl Methacrylate
A key polymerizable monomer derived from this compound is 6-chlorohexyl methacrylate. The synthesis is typically achieved through the esterification of this compound with methacryloyl chloride or methacrylic acid.
Logical Relationship: From Building Block to Functional Polymer
Caption: Synthesis pathway from this compound to a functionalized polymer.
Experimental Protocols
Protocol 1: Synthesis of 6-Chlorohexyl Methacrylate from this compound
This protocol describes the synthesis of 6-chlorohexyl methacrylate via the esterification of this compound with methacryloyl chloride.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hydroquinone (as inhibitor)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a small amount of hydroquinone.
-
Dissolve the reactants in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the solution.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 6-chlorohexyl methacrylate.
Quantitative Data for Monomer Synthesis:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC or NMR) | >98% |
| Appearance | Colorless to pale yellow liquid |
Protocol 2: Controlled Radical Polymerization of 6-Chlorohexyl Methacrylate via ATRP
This protocol outlines the atom transfer radical polymerization (ATRP) of 6-chlorohexyl methacrylate to produce a well-defined polymer with a narrow molecular weight distribution.
Materials:
-
6-Chlorohexyl methacrylate (monomer), purified
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Syringes for transfer of degassed liquids
-
Schlenk line for inert atmosphere operations
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Add 6-chlorohexyl methacrylate (e.g., 50 eq), PMDETA (1 eq), and anisole to a Schlenk flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
In a separate Schlenk flask, add CuBr (1 eq) and evacuate and backfill with nitrogen three times.
-
Under a nitrogen atmosphere, transfer the degassed monomer/ligand/solvent mixture to the flask containing the CuBr catalyst via a cannula or syringe.
-
Stir the mixture until the catalyst dissolves to form a homogeneous solution.
-
Add the initiator, ethyl α-bromoisobutyrate (1 eq), via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight (by GPC).
-
After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Experimental Workflow: ATRP of 6-Chlorohexyl Methacrylate
Caption: Workflow for the ATRP of 6-chlorohexyl methacrylate.
Quantitative Data for Polymerization:
| Parameter | Typical Value |
| Monomer Conversion | >90% |
| Number-Average Molecular Weight (Mₙ) | Controllable by monomer/initiator ratio (e.g., 5,000 - 50,000 g/mol ) |
| Polydispersity Index (PDI) | < 1.3 |
Protocol 3: Post-Polymerization Modification - Azide (B81097) Functionalization
This protocol describes the conversion of the pendant chloro groups on poly(6-chlorohexyl methacrylate) to azide groups, which are useful for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for drug conjugation.
Materials:
-
Poly(6-chlorohexyl methacrylate)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and heating plate
-
Standard glassware
Procedure:
-
Dissolve poly(6-chlorohexyl methacrylate) in anhydrous DMF in a round-bottom flask.
-
Add a stoichiometric excess of sodium azide (e.g., 5-10 eq per chloro group).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.
-
Monitor the reaction by FT-IR spectroscopy, observing the appearance of a strong azide peak around 2100 cm⁻¹ and the disappearance of the C-Cl stretching vibration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the polymer by dialysis against deionized water for 2-3 days to remove excess sodium azide and DMF.
-
Freeze-dry the purified polymer solution to obtain the azide-functionalized polymer as a solid.
Quantitative Data for Post-Polymerization Modification:
| Parameter | Value |
| Conversion of Chloro to Azide Groups | >95% (determined by ¹H NMR or FT-IR) |
| Polymer Recovery | >90% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized monomers and polymers. The protocols provided herein offer a clear pathway for researchers to synthesize 6-chlorohexyl methacrylate, polymerize it in a controlled manner, and subsequently modify the resulting polymer. This platform opens up numerous possibilities for the development of advanced materials, particularly in the field of drug delivery, where precise control over polymer architecture and functionality is paramount. The ability to introduce a wide array of bioactive molecules via the reactive chloro handle makes polymers derived from this compound a powerful tool for creating next-generation therapeutics.
Protecting the Hydroxyl Group of 6-Chloro-1-hexanol: A Guide to Strategic Synthesis
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the selective modification of bifunctional molecules is a frequent challenge. 6-Chloro-1-hexanol presents one such challenge, with its nucleophilic hydroxyl group and an electrophilic alkyl chloride. To achieve desired chemical transformations at the chloro-end without interference from the hydroxyl group, a robust protecting group strategy is paramount. This document provides detailed application notes and experimental protocols for the protection and deprotection of the hydroxyl group of this compound using three common and versatile protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl (B1604629) (Bn) ether, and acetate (B1210297) ester.
Introduction to Protecting Group Strategies
Protecting groups are temporary modifications of a functional group to render it inert during a chemical reaction at another site in the molecule.[1] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and easy to remove in high yield under mild conditions that do not affect other functional groups.[2] The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps.
For this compound, the primary alcohol can be protected as a silyl (B83357) ether, a benzyl ether, or an acetate ester, each offering a unique set of stability and deprotection conditions.
Comparison of Protecting Groups for this compound
The selection of an appropriate protecting group is critical for the successful synthesis of derivatives of this compound. The following table summarizes the key characteristics and typical quantitative data for the protection and deprotection of primary alcohols using TBDMS, benzyl, and acetyl groups.
| Protecting Group | Protection Reagents & Conditions | Typical Protection Yield | Deprotection Reagents & Conditions | Typical Deprotection Yield | Stability Profile |
| TBDMS | TBDMS-Cl, Imidazole (B134444), DMF, rt | >95%[3] | TBAF, THF, rt | >95%[4] | Stable to bases, mild acids, oxidation, and reduction.[5] Cleaved by strong acids and fluoride (B91410) sources. |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | >90% | H₂, Pd/C, MeOH, rt | >95% | Stable to acidic and basic conditions, many oxidizing and reducing agents. Cleaved by catalytic hydrogenolysis. |
| Acetyl (Ac) | Ac₂O, Pyridine (B92270), rt | >95% | K₂CO₃, MeOH, rt | >90% | Stable to acidic conditions and some oxidizing/reducing agents. Cleaved by basic hydrolysis. |
Experimental Workflow
The general workflow for the protection and subsequent deprotection of this compound is a two-stage process. The first stage involves the reaction of the alcohol with a suitable reagent to install the protecting group. After subsequent synthetic transformations on the chloro- group, the protecting group is removed in the second stage to regenerate the free hydroxyl group.
Caption: General experimental workflow for the protection, modification, and deprotection of this compound.
Detailed Experimental Protocols
The following protocols are adapted for the protection and deprotection of this compound.
Protocol 1: Protection of this compound as a TBDMS Ether
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure TBDMS-protected this compound.
Protocol 2: Deprotection of TBDMS-protected this compound
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench with water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield pure this compound.
Protocol 3: Protection of this compound as a Benzyl Ether
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure benzyl-protected this compound.
Protocol 4: Deprotection of Benzyl-protected this compound
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary to yield pure this compound.
Protocol 5: Protection of this compound as an Acetate Ester
Materials:
-
This compound
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and add pyridine (1.5 eq).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC, typically 1-3 hours).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure acetate-protected this compound.
Protocol 6: Deprotection of Acetate-protected this compound
Materials:
-
Acetate-protected this compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the acetate-protected this compound (1.0 eq) in methanol.
-
Add a solution of potassium carbonate (1.5 eq) in a small amount of water.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, neutralize the reaction with a small amount of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield pure this compound.
Conclusion
The choice of a protecting group for the hydroxyl moiety of this compound is a critical decision in a multi-step synthesis. TBDMS ethers offer robust protection under a wide range of conditions and are easily cleaved with fluoride. Benzyl ethers provide stability to both acidic and basic environments and are selectively removed by hydrogenolysis. Acetate esters are readily introduced and removed under mild basic conditions. By understanding the stability and reactivity of each protecting group, researchers can devise a synthetic strategy that maximizes yield and purity for their desired target molecule. The provided protocols offer a starting point for the practical implementation of these strategies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-1-hexanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The most common and commercially viable starting material for the synthesis of this compound is 1,6-hexanediol (B165255).[1][2][3][4] Alternative, less common starting points include the ring-opening of ε-caprolactone.
Q2: What are the primary methods for converting 1,6-hexanediol to this compound?
The primary methods for this conversion involve the selective chlorination of one of the hydroxyl groups of 1,6-hexanediol. The most frequently employed reagents for this purpose are:
-
Hydrochloric Acid (HCl): A traditional and straightforward method, though it can lead to the formation of byproducts.[2]
-
Cyanuric Chloride: This reagent, in combination with a suitable solvent like N,N-dimethylformamide (DMF), offers high yields and milder reaction conditions.
-
Thionyl Chloride (SOCl2): Often used in the presence of a base like pyridine, this method can be effective but requires careful control of reaction conditions.
Q3: What are the main challenges and side reactions in the synthesis of this compound?
The primary challenge is achieving selective monochlorination. The main side reaction is the formation of the double-chlorinated byproduct, 1,6-dichlorohexane (B1210651). Other potential issues include the formation of ethers through intermolecular reactions and, under certain conditions, elimination reactions. Incomplete conversion of the starting material, 1,6-hexanediol, can also complicate purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a common problem in the synthesis of this compound. The troubleshooting approach depends on the synthetic method used.
Troubleshooting Steps:
-
Re-evaluate Reagent Stoichiometry:
-
HCl Method: Using a large excess of hydrochloric acid can drive the reaction towards the formation of 1,6-dichlorohexane. A molar ratio of 1:5 of 1,6-hexanediol to HCl has been reported to provide a reasonable yield of the desired product.
-
Cyanuric Chloride Method: Ensure the dropwise addition of the 1,6-hexanediol solution to the cyanuric chloride solution to maintain the desired stoichiometry and minimize side reactions.
-
-
Optimize Reaction Temperature and Time:
-
HCl Method: A reaction time of around 12 hours is suggested for optimal yield and selectivity. The reaction temperature should be carefully controlled; for instance, one procedure suggests heating at 95°C.
-
Cyanuric Chloride Method: This reaction is typically performed at low temperatures (-5 to 0°C) for a couple of hours, followed by a gradual warm-up to room temperature.
-
-
Ensure Efficient Purification:
-
Fractional distillation is the primary method for purifying this compound. The boiling points of the starting material, product, and byproduct are sufficiently different for effective separation, especially on a larger scale. Inefficient distillation can lead to product loss.
-
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: High Levels of 1,6-dichlorohexane Impurity
The formation of 1,6-dichlorohexane is the most common side reaction.
Troubleshooting Steps:
-
Control Stoichiometry: The most critical factor is the molar ratio of the chlorinating agent to 1,6-hexanediol. Using a smaller excess of the chlorinating agent will favor the formation of the mono-substituted product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stopping the reaction once the formation of this compound is maximized and before significant amounts of 1,6-dichlorohexane are produced is key.
-
Purification: Careful fractional distillation is essential to separate this compound from the more volatile 1,6-dichlorohexane.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method with Hydrochloric Acid | Method with Cyanuric Chloride |
| Starting Material | 1,6-Hexanediol | 1,6-Hexanediol |
| Chlorinating Agent | Concentrated HCl | Cyanuric Chloride |
| Solvent | Toluene (B28343) (for extraction) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 95°C | -5 to 0°C, then warming to 25°C |
| Reaction Time | ~9-12 hours | ~2 hours at low temp, then warming |
| Reported Yield | 50-56% | Up to 95.2% |
| Key Advantages | Readily available and inexpensive reagents. | High yield, mild reaction conditions. |
| Key Disadvantages | Lower yield, formation of 1,6-dichlorohexane. | More expensive reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrochloric Acid
This protocol is adapted from Organic Syntheses.
Materials:
-
1,6-hexanediol (Hexamethyleneglycol)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Water
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Distillation apparatus with a reflux condenser
-
Heating mantles or oil baths
-
Separatory funnel
-
Fractional distillation setup
Procedure:
-
In a reaction flask, combine 1,6-hexanediol, concentrated hydrochloric acid, water, and a small amount of toluene.
-
In a separate flask connected to the reaction flask, place a larger volume of toluene.
-
Heat the reaction flask to approximately 95°C and the toluene flask to a higher temperature (e.g., 160-165°C) to allow for continuous extraction of the product into the toluene.
-
After approximately 9 hours, cool the apparatus.
-
Separate the toluene layer, which now contains the product.
-
Wash the toluene extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the toluene by distillation under reduced pressure.
-
Purify the crude product by fractional vacuum distillation. Collect the fraction boiling at approximately 100-104°C at 9 mm Hg.
Experimental Workflow for HCl Method
Caption: Experimental workflow for the synthesis of this compound using HCl.
Protocol 2: High-Yield Synthesis of this compound using Cyanuric Chloride
This protocol is based on a patented method.
Materials:
-
1,6-hexanediol
-
Cyanuric Chloride
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Four-necked flask with mechanical stirrer, thermometer, and dropping funnel
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
In a four-necked flask, dissolve cyanuric chloride in DMF and stir at a controlled temperature of 10-20°C for several hours.
-
In a separate flask, prepare a solution of 1,6-hexanediol in DMF.
-
Cool the cyanuric chloride solution to -5 to 0°C.
-
Slowly add the 1,6-hexanediol solution dropwise to the cyanuric chloride solution, maintaining the temperature between -5 and 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours.
-
Allow the reaction mixture to naturally warm to 25°C.
-
Filter the reaction mixture to remove any solid byproducts.
-
Rinse the filter cake with a small amount of DMF and combine the filtrates.
-
Purify the product by vacuum distillation of the combined DMF solution.
Experimental Workflow for Cyanuric Chloride Method
Caption: Experimental workflow for the synthesis of this compound using cyanuric chloride.
References
Common side reactions and byproducts in 6-Chloro-1-hexanol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 6-Chloro-1-hexanol, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using 1,6-hexanediol (B165255) and a chlorinating agent.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the common causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The conversion of 1,6-hexanediol may not have reached completion. Ensure the reaction is heated at reflux for a sufficient duration, typically several hours, and monitor the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Formation of Byproducts: The primary cause of low yields is often the formation of 1,6-dichlorohexane (B1210651).[4][5] To minimize this, carefully control the reaction temperature and time. Prolonged reaction times or excessive temperatures can favor the di-substituted product.
-
Sub-optimal Reagent Ratios: A molar ratio of approximately 1:5 for 1,6-hexanediol to concentrated hydrochloric acid has been reported to provide good selectivity and yield.
-
Purification Losses: Significant product loss can occur during workup and purification. Fractional distillation is crucial for separating this compound from unreacted 1,6-hexanediol and the 1,6-dichlorohexane byproduct due to their different boiling points.
-
Issue 2: High Levels of 1,6-dichlorohexane Impurity
-
Question: My final product is contaminated with a significant amount of 1,6-dichlorohexane. How can I prevent its formation and remove it?
-
Answer: The formation of 1,6-dichlorohexane is a common side reaction.
-
Prevention:
-
Reaction Time: Avoid excessively long reaction times. Monitoring the reaction progress is key to stopping it once the optimal amount of the mono-chloro product has formed.
-
Stoichiometry: Using a large excess of the diol relative to the chlorinating agent can favor mono-substitution, though this may lead to challenges in purification. A balanced approach with controlled reaction time is often more practical.
-
-
Removal:
-
Fractional Distillation: This is the most effective method for separating this compound from the lower-boiling 1,6-dichlorohexane. Careful control of the distillation pressure and temperature is necessary to achieve a clean separation.
-
-
Issue 3: Presence of Unreacted 1,6-hexanediol in the Product
-
Question: How can I remove unreacted 1,6-hexanediol from my this compound product?
-
Answer: Unreacted 1,6-hexanediol will have a significantly higher boiling point than this compound.
-
Fractional Distillation: This is the recommended method for removal. The this compound will distill over first, leaving the 1,6-hexanediol behind in the distillation flask.
-
Aqueous Extraction: While less effective for complete removal, washing the organic extract with water during the workup can help to remove some of the more water-soluble 1,6-hexanediol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory and industrial method is the reaction of 1,6-hexanediol with concentrated hydrochloric acid. An alternative high-yield method involves the use of cyanuric chloride with 1,6-hexanediol in DMF.
Q2: What are the main side reactions and byproducts in the synthesis of this compound from 1,6-hexanediol?
A2: The primary side reaction is the further reaction of this compound to form 1,6-dichlorohexane. Unreacted 1,6-hexanediol will also be present in the crude product.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the specific method and reaction conditions.
-
Using concentrated hydrochloric acid, yields are typically in the range of 45-55%.
-
A method using cyanuric chloride has been reported to achieve a yield of up to 95.2%.
Q4: What purification techniques are most effective for this compound?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from common byproducts and unreacted starting material. Column chromatography can also be employed for purification.
Q5: Are there any specific safety precautions to consider during the synthesis?
A5: Yes. Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can also produce hydrogen chloride gas, so a trap should be used. This compound itself is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Quantitative Data
Table 1: Reaction Conditions and Yields for this compound Synthesis from 1,6-Hexanediol
| Parameter | Method with Conc. HCl | Method with Cyanuric Chloride |
| Starting Material | 1,6-Hexanediol | 1,6-Hexanediol |
| Chlorinating Agent | Concentrated Hydrochloric Acid | Cyanuric Chloride |
| Solvent | Toluene (B28343)/Water | N,N-dimethylformamide (DMF) |
| Reaction Temperature | 95°C | -5 to 0°C, then warming to 25°C |
| Reaction Time | ~9 hours | ~8 hours |
| Reported Yield | 45-55% | 95.2% |
| Major Byproduct | 1,6-dichlorohexane (~16%) | Not specified |
| Reference | Organic Syntheses | CN112239395 |
Experimental Protocols
Synthesis of this compound from 1,6-Hexanediol and Hydrochloric Acid
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
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1,6-hexanediol (Hexamethyleneglycol): 105 g (0.89 mole)
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Concentrated Hydrochloric Acid: 785 ml (9.5 moles)
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Water: 130 ml
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Toluene: 405 ml (total)
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Apparatus for continuous extraction and distillation
Procedure:
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Reaction Setup: A 1-liter distilling flask (A) is charged with 105 g of 1,6-hexanediol, 785 ml of concentrated hydrochloric acid, 130 ml of water, and 55 ml of toluene. A second 500-ml distilling flask (B) is charged with 350 ml of toluene. The two flasks are connected for continuous liquid-liquid extraction, where hot toluene vapor from flask B passes into the reaction mixture in flask A, and the toluene extract returns to flask B.
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Reaction: The reaction flask A is heated in an oil bath maintained at 95°C. Flask B is heated in an oil bath at 160-165°C. The reaction is allowed to proceed for 9 hours. During this time, the product is continuously extracted from the aqueous reaction mixture into the toluene.
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Workup: After 9 hours, the heating is stopped. The aqueous layer is siphoned from flask A. The toluene extract in flask B, containing the product, is transferred to a Claisen flask.
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Solvent Removal: Most of the toluene is removed by distillation at atmospheric pressure. The remaining solvent is removed under reduced pressure (65 mm) with a bath temperature of 100°C.
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Purification: The crude product is purified by fractional distillation under reduced pressure (8-12 mm).
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A forerun is collected first.
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1,6-dichlorohexane distills at 80-84°C/9 mm.
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An intermediate fraction is collected.
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The final product, this compound (hexamethylene chlorohydrin), is collected at 100-104°C/9 mm.
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Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimizing Nucleophilic Substitution on 6-Chloro-1-hexanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and optimizing nucleophilic substitution reactions on 6-chloro-1-hexanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in substitution reactions with this compound?
A1: Due to the presence of a primary alkyl chloride, this compound is a good substrate for SN2 reactions. Common nucleophiles include:
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Oxygen nucleophiles: Alkoxides (for ether synthesis via Williamson ether synthesis), hydroxides, and carboxylates.
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Nitrogen nucleophiles: Azide, ammonia, and primary or secondary amines.
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Halogen nucleophiles: Iodide (in the Finkelstein reaction) and bromide.
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Sulfur nucleophiles: Thiolates (to form thioethers) and thiourea (B124793) (to form thiols).
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Carbon nucleophiles: Cyanide.
Q2: What is the primary competing side reaction, and how can it be minimized?
A2: The main side reaction is E2 elimination, which forms 6-chloro-1-hexene (B1581537) or hex-5-en-1-ol if the hydroxyl group reacts intramolecularly. Elimination is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). To minimize elimination, use less hindered bases like sodium methoxide (B1231860) or ethoxide when using alkoxides, and carefully control the reaction temperature. For other nucleophiles, using non-basic conditions or weakly basic nucleophiles will favor substitution.
Q3: Can the hydroxyl group of this compound interfere with the substitution reaction?
A3: Yes, the hydroxyl group can be problematic in several ways. It can be deprotonated by strong bases, leading to the formation of an alkoxide that can act as a nucleophile, potentially leading to intramolecular cyclization to form oxepane (B1206615) (intramolecular Williamson ether synthesis).[1] It can also react with certain reagents intended for the alkyl chloride. To avoid these issues, the hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or an acetal (B89532) (e.g., THP), which are stable under many nucleophilic substitution conditions but can be easily removed later.[2][3]
Q4: What is the Finkelstein reaction, and why is it useful for this compound?
A4: The Finkelstein reaction is a halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide (like NaI) in acetone.[4] This is an SN2 reaction. Iodide is a better leaving group than chloride, so converting this compound to 6-iodo-1-hexanol can significantly increase its reactivity in subsequent nucleophilic substitution reactions.[5] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.
Q5: How can I improve the reaction rate for a nucleophilic substitution on this compound, especially with water-soluble nucleophiles?
A5: Phase transfer catalysis (PTC) is an effective technique to accelerate reactions between reactants in immiscible phases, such as an aqueous solution of a nucleophile and an organic solution of this compound. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. This method can lead to faster reactions, higher yields, and milder reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Reactivity of Nucleophile: The chosen nucleophile may be too weak. 2. Poor Leaving Group: While chloride is a good leaving group, for less reactive nucleophiles, a better leaving group might be needed. 3. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction. 4. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Increase Nucleophilicity: Use a stronger nucleophile or increase its concentration. For weak nucleophiles, consider using a polar aprotic solvent like DMF or DMSO to enhance their reactivity. 2. Improve Leaving Group: Convert the chloride to an iodide using the Finkelstein reaction (NaI in acetone). 3. Solvent Selection: Use a polar aprotic solvent such as acetone, DMF, or DMSO to accelerate the SN2 reaction. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Formation of Side Products | 1. Elimination: Strong or bulky bases can promote the E2 elimination reaction. 2. Intramolecular Cyclization: If a strong base is used, the deprotonated hydroxyl group can attack the carbon bearing the chlorine, forming oxepane. 3. Dimerization/Polymerization: The product of the initial substitution may react with another molecule of this compound. | 1. Favor Substitution: Use a less sterically hindered base (e.g., NaH with an alcohol for Williamson ether synthesis) or a non-basic nucleophile. Keep the reaction temperature as low as possible. 2. Protect the Hydroxyl Group: Before the substitution reaction, protect the hydroxyl group with a suitable protecting group (e.g., TBDMSCl, dihydropyran). 3. Control Stoichiometry: Use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture. |
| Difficult Product Isolation | 1. Product is Water-Soluble: The resulting product may have significant solubility in water, making extraction difficult. 2. Emulsion Formation during Workup: The presence of salts or other byproducts can lead to the formation of emulsions. | 1. Optimize Extraction: Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions. If the product is sufficiently non-volatile, consider removing water by lyophilization or azeotropic distillation. 2. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break up emulsions. Filtering the organic layer through a pad of celite or anhydrous sodium sulfate (B86663) can also be effective. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for various nucleophilic substitution reactions on this compound. Note that yields are representative and can vary based on the specific reaction scale and purification methods.
Table 1: Halogen Exchange (Finkelstein Reaction)
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Sodium Iodide (NaI) | Acetone | Reflux | 24 | ~84 |
Table 2: Williamson Ether Synthesis
| Alkoxide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| R-OH | NaH | THF | Reflux | 1-8 | 50-95 |
Table 3: Azide Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Sodium Azide (NaN₃) | Water | Reflux | 12 | High |
Table 4: Intramolecular Cyclization (Side Reaction)
| Base | Solvent | Temperature (°C) | Yield of Oxepane (%) | Reference(s) |
| NaH, KOtBu | THF | Elevated | 50-80 |
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-1-hexanol (Finkelstein Reaction)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in acetone.
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Addition of Reagent: Add sodium iodide (NaI, 5.0 eq) to the solution.
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Reaction Conditions: Heat the mixture to reflux. The formation of a white precipitate (NaCl) indicates that the reaction is proceeding. Stir for 24 hours.
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Workup: After cooling to room temperature, filter off the precipitated sodium chloride.
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Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
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Extraction: Redissolve the residue in diethyl ether and wash with water, followed by a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Protocol 2: Synthesis of a 6-Alkoxy-1-hexanol (Williamson Ether Synthesis)
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Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).
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Formation of Alkoxide: Cool the suspension to 0 °C and slowly add the desired alcohol (R-OH, 1.2 eq). Allow the mixture to warm to room temperature and stir for 30 minutes.
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Addition of Substrate: Add this compound (1.0 eq) to the reaction mixture.
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Reaction Conditions: Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
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Extraction: Extract the aqueous layer three times with diethyl ether.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution on this compound.
Caption: Competing reaction pathways for this compound under basic/nucleophilic conditions.
Caption: A decision tree for troubleshooting low-yield nucleophilic substitution reactions.
References
Preventing the formation of 1,6-dichlorohexane during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of 1,6-dichlorohexane (B1210651) as an impurity during chemical syntheses.
Troubleshooting Guides
Issue 1: Unwanted Formation of 1,6-Dichlorohexane in Reactions Involving 1,6-Hexanediol (B165255)
Question: I am using 1,6-hexanediol as a starting material or it is present in my reaction mixture, and I am observing the formation of 1,6-dichlorohexane as a significant byproduct. What are the likely causes and how can I prevent this?
Answer:
The formation of 1,6-dichlorohexane from 1,6-hexanediol typically occurs in the presence of a chlorine source, often under acidic conditions. The primary pathways for this transformation are nucleophilic substitution reactions where the hydroxyl groups of 1,6-hexanediol are replaced by chloride ions.
Potential Causes:
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Presence of Hydrochloric Acid (HCl) or other acidic chloride sources: Acidic conditions protonate the hydroxyl groups of the diol, making them good leaving groups (water) for subsequent nucleophilic attack by chloride ions.
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Use of chlorinating agents: Reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or even certain chlorinated solvents at elevated temperatures can react with diols to form alkyl chlorides.
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High reaction temperatures: Increased temperatures can accelerate the rate of these substitution reactions.
Troubleshooting Steps:
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Control of pH: If possible, maintain a neutral or basic reaction medium to avoid protonation of the hydroxyl groups.
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Choice of Reagents: If a chlorinating agent is not essential for your primary reaction, avoid its use. If a chlorine source is unavoidable, consider using a milder or more selective reagent.
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Temperature Management: Conduct the reaction at the lowest effective temperature to minimize the rate of byproduct formation.
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Solvent Selection: In the synthesis of 1,6-dichlorohexane from 1,6-hexanediol, using a significant amount of water as a solvent has been shown to suppress the formation of side products like monochloroether.[1]
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Protective Group Chemistry: If the hydroxyl groups of 1,6-hexanediol are not the intended reactive sites, consider protecting them with a suitable protecting group that can be removed later in the synthesis.
Issue 2: Formation of Cyclic Ether (Oxepane) as a Byproduct
Question: During the synthesis of 1,6-dichlorohexane from 1,6-hexanediol under acidic conditions, I am observing a significant amount of a cyclic byproduct. What is this impurity and how can I minimize its formation?
Answer:
Under acidic conditions, 1,6-hexanediol can undergo intramolecular dehydration (cyclization) to form the seven-membered cyclic ether, oxepane.[2] This is a common side reaction when working with diols in the presence of strong acids.
Mechanism of Oxepane Formation:
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Protonation of one of the hydroxyl groups of 1,6-hexanediol by an acid catalyst.
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The protonated hydroxyl group becomes a good leaving group (water).
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The other hydroxyl group acts as an intramolecular nucleophile, attacking the carbon atom bearing the leaving group.
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Loss of a proton from the resulting oxonium ion yields oxepane.
Troubleshooting Steps:
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Control of Acidity: Use the minimum amount of acid catalyst required for the primary reaction. Stronger acids and higher concentrations will favor the dehydration reaction.
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Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the intramolecular cyclization.
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Choice of Catalyst: In the synthesis of 1,6-dichlorohexane, the use of ammonium (B1175870) chloride as a catalyst in conjunction with HCl gas has been shown to provide high purity and yield, suggesting it helps to minimize side reactions.[1][3]
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Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent further conversion to the cyclic ether.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of 1,6-dichlorohexane from 1,6-hexanediol?
A1: Besides the desired 1,6-dichlorohexane, the most common impurities are:
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6-Chlorohexan-1-ol: The product of incomplete reaction where only one of the hydroxyl groups has been substituted.
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Oxepane: The cyclic ether formed via intramolecular dehydration of 1,6-hexanediol.[2]
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Monochloroether byproducts: These can form under certain conditions, and their formation can be inhibited by using a large amount of water as a solvent.
Q2: How can I purify 1,6-dichlorohexane if it is contaminated with these byproducts?
A2:
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Extractive Workup: To remove acidic impurities and any remaining water-soluble starting materials, an extractive workup is recommended. This typically involves washing the organic layer with a saturated solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
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Fractional Distillation: Due to the different boiling points of 1,6-dichlorohexane and its common impurities, fractional distillation is an effective purification method. It is important to use a distillation column with sufficient theoretical plates to achieve good separation.
Q3: Can 1,6-dichlorohexane be a byproduct in other common organic reactions?
A3: While the most direct route for its unwanted formation is from 1,6-hexanediol, it could potentially form as a minor byproduct in reactions involving a C6 backbone where a source of chlorine is present and substitution reactions are possible. However, it is not a commonly reported byproduct in major industrial processes like the synthesis of adipoyl chloride or caprolactam.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol.
| Catalyst | Solvent | Temperature (°C) | Molar Ratio (1,6-hexanediol:HCl) | Purity (%) | Yield (%) | Reference |
| Ammonium Chloride | Water | 50 - 110 | 1:2.5 | 99.6 | 96 | |
| Strongly Basic Resin | Water | 50 - 110 | 1:2.5 | 96.2 | 82.7 | |
| Tetrabutylammonium Bromide | Water | 50 - 110 | 1:2.5 | 96.5 | 84.4 | |
| Ammonium Chloride | Water (reduced amount) | 50 - 110 | 1:2.5 | 96.5 | 83.5 |
Experimental Protocols
Key Experiment: High-Purity Synthesis of 1,6-Dichlorohexane
This protocol is adapted from a patented procedure demonstrating a high-yield, high-purity synthesis of 1,6-dichlorohexane from 1,6-hexanediol.
Materials:
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1,6-hexanediol (500 g)
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Ammonium chloride (5 g)
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Water (400 g)
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Hydrogen chloride (HCl) gas
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1000 mL reaction flask with an oil-water separator and condenser
Procedure:
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To the 1000 mL reaction flask, add 400 g of water, 5 g of ammonium chloride, and 500 g of 1,6-hexanediol.
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Stir the mixture and heat it to 50°C.
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Begin bubbling HCl gas into the reaction mixture. The initially clear solution will turn milky white.
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Continue introducing HCl gas and increase the reaction temperature to 110°C to initiate reflux and liquid separation.
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Maintain the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.
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As the reaction progresses, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the 1,6-dichlorohexane product, is collected.
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The collected product can be further purified by washing with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. Final purification can be achieved by fractional distillation.
Expected Outcome:
-
Purity (by HPLC): 99.6%
-
Yield: 96%
Visualizations
Caption: Synthetic pathway to 1,6-dichlorohexane and potential side reactions.
References
Removing residual starting material from 6-Chloro-1-hexanol product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting material from the 6-Chloro-1-hexanol product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized from 1,6-hexanediol (B165255) and hydrochloric acid?
The most common impurities are unreacted starting material, 1,6-hexanediol, and the di-substituted byproduct, 1,6-dichlorohexane.[1][2] Residual solvents from the workup may also be present.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the purification process.[3][4] TLC can provide a quick qualitative assessment of the separation, while GC-MS can be used for more detailed quantitative analysis of the fractions to determine their purity.[3]
Q3: Which purification method is most suitable for removing 1,6-hexanediol?
Fractional distillation under reduced pressure is the most effective method for removing the high-boiling point impurity, 1,6-hexanediol, due to the significant difference in their boiling points.
Q4: When should I choose column chromatography over distillation?
Column chromatography is preferable when the boiling points of the impurities are very close to that of this compound, making separation by distillation inefficient. It is also a better option for small-scale purifications or if the product is thermally unstable.
Q5: What is a good starting solvent system for column chromatography of this compound?
A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297) is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate. A typical starting eluent could be 10-20% ethyl acetate in hexanes.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Inefficient column packing. | Ensure the distillation column is packed correctly to provide a large surface area for condensation and vaporization. | |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a controller, to maintain a consistent boil-up rate. | |
| No Distillate Collection | Insufficient heating. | Ensure the heating mantle is set to a temperature that allows the vapor to reach the top of the column. |
| Leaks in the apparatus. | Check all joints to ensure they are properly sealed. | |
| Thermometer placement is incorrect. | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of Product and Impurity | Inappropriate solvent system. | Optimize the eluent system using TLC to achieve better separation (aim for a significant difference in Rf values). A shallower polarity gradient may be required. |
| Product is Eluting Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent to move the product down the column. |
| Tailing of the Product Band | Strong interaction between the product and the stationary phase. | Add a small amount of a polar modifier (e.g., a few drops of methanol (B129727) or acetic acid, if compatible with the product) to the eluent. |
| Sample overload. | Use a larger column or reduce the amount of crude product loaded. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking. | Gently invert the separatory funnel instead of shaking it vigorously. |
| Presence of surfactant-like impurities. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and help break the emulsion. | |
| Allow the mixture to stand for a longer period to allow for phase separation. | ||
| If the emulsion persists, filter the mixture through a bed of Celite. |
Data Presentation
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 108 - 112 | 14 |
| 1,6-Hexanediol | 250 | 760 |
| 1,6-Dichlorohexane | 87 - 90 | 15 |
Note: Boiling points at reduced pressure are often utilized to prevent decomposition of the compounds.
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
Objective: To separate this compound from the higher-boiling 1,6-hexanediol and the lower-boiling 1,6-dichlorohexane.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with thermometer adapter
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Condenser
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Receiving flask(s)
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Vacuum source and gauge
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Heating mantle with stirrer
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Boiling chips
Procedure:
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Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Add the crude this compound and a few boiling chips to the round-bottom flask.
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Begin heating the flask gently with the heating mantle.
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Apply vacuum to the system, carefully adjusting to the desired pressure.
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Slowly increase the temperature to initiate distillation.
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Collect the first fraction, which will be enriched in the lower-boiling 1,6-dichlorohexane. Monitor the temperature at the distillation head.
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As the temperature stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.
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Once the majority of the this compound has distilled, the temperature will either rise (if higher boiling impurities are present) or drop. Stop the distillation at this point.
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The high-boiling 1,6-hexanediol will remain in the distillation flask.
Protocol 2: Column Chromatography
Objective: To purify this compound from impurities with similar boiling points.
Materials:
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Crude this compound
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Silica (B1680970) gel (60 Å, 230-400 mesh)
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Chromatography column
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Eluent (e.g., hexanes and ethyl acetate)
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Sand
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Collection tubes or flasks
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TLC plates and developing chamber
Procedure:
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Select the Eluent: Use TLC to determine the optimal solvent system. Test various ratios of ethyl acetate in hexanes to find a system where the this compound has an Rf value of approximately 0.2-0.3.
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Pack the Column:
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to settle into a uniform bed, tapping the column gently to remove air bubbles.
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Add a layer of sand on top of the silica gel.
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Load the Sample:
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully add the sample to the top of the silica gel bed.
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Elute the Column:
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Begin eluting with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC.
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If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.
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-
Isolate the Product:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
Caption: Troubleshooting workflow for purifying this compound.
References
Challenges in scaling up the synthesis of 6-Chloro-1-hexanol
Technical Support Center: Synthesis of 6-Chloro-1-hexanol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this compound, with a particular focus on scaling up production.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a frequent challenge. Several factors can contribute to this issue:
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Incomplete Reaction: The conversion of 1,6-hexanediol (B165255) to this compound may be incomplete.
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Troubleshooting:
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Reaction Time: Ensure the reaction is running for the recommended duration. For the hydrochloric acid method, a reaction time of up to 12 hours may be necessary to achieve optimal yield.[1]
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Temperature: Maintain the optimal reaction temperature. For the synthesis using concentrated HCl, heating at reflux is a common procedure.[2]
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Molar Ratio of Reactants: An excess of the chlorinating agent is often required. For instance, when using concentrated hydrochloric acid with 1,6-hexanediol, a molar ratio of 5:1 (HCl:diol) has been shown to provide better yields.[1]
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-
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Byproduct Formation: The formation of 1,6-dichlorohexane (B1210651) is a significant competing reaction that reduces the yield of the desired product.[1]
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Troubleshooting:
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Control of Stoichiometry: Carefully control the stoichiometry of the reactants. While an excess of the chlorinating agent is needed, a large excess can favor the formation of the dichloro-byproduct.
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Reaction Conditions: Milder reaction conditions can sometimes favor the mono-chlorinated product.
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-
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Purification Losses: Significant amounts of the product can be lost during the workup and purification steps.
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Troubleshooting:
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Extraction: Use an appropriate organic solvent for extraction, such as diethyl ether, and perform multiple extractions to ensure complete recovery from the aqueous layer.[2]
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Distillation: Fractional distillation is crucial for separating this compound from unreacted 1,6-hexanediol and the 1,6-dichlorohexane byproduct. The boiling points of these compounds are sufficiently different to allow for separation.
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Q2: I am observing a significant amount of 1,6-dichlorohexane in my product mixture. How can I minimize its formation?
A2: The formation of 1,6-dichlorohexane is a primary challenge in the synthesis of this compound from 1,6-hexanediol.
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Reaction Control:
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Stoichiometry: The molar ratio of 1,6-hexanediol to the chlorinating agent is a critical parameter. Using a large excess of the diol can favor the formation of the mono-chloro product, but this will require a more rigorous purification to remove the unreacted starting material.
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Reaction Time: Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the desired product is maximized and before significant amounts of the dichloro-byproduct are formed.
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Alternative Reagents:
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Cyanuric Chloride: Using cyanuric chloride in N,N-dimethylformamide (DMF) can be a milder and more selective method for the mono-chlorination of diols, potentially reducing the formation of 1,6-dichlorohexane and leading to higher yields of this compound.
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Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Scaling up the synthesis introduces several challenges that are less prominent at the lab scale:
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Heat and Mass Transfer:
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Exothermic Reactions: The reaction can be exothermic, and efficient heat dissipation is crucial to maintain a stable reaction temperature and prevent runaway reactions. Proper reactor design and cooling systems are essential.
-
Mixing: Ensuring homogenous mixing of the reactants in a large reactor is critical for consistent reaction progress and to avoid localized overheating or high concentrations of reactants, which can lead to increased byproduct formation.
-
-
Reagent Handling and Addition:
-
Corrosive Reagents: The use of concentrated hydrochloric acid requires equipment that is resistant to corrosion.
-
Controlled Addition: The controlled addition of reagents is more critical at a larger scale to manage the reaction rate and temperature.
-
-
Workup and Purification:
-
Large Volumes: Handling and processing large volumes of aqueous and organic layers during extraction can be challenging.
-
Fractional Distillation: Large-scale fractional distillation requires specialized equipment to achieve the necessary separation efficiency between the product, starting material, and byproducts.
-
-
Waste Management:
-
Acidic Waste: The use of concentrated hydrochloric acid generates a significant amount of acidic wastewater, which requires neutralization and proper disposal, adding to the overall cost and environmental impact of the process.
-
Quantitative Data
The following tables summarize key quantitative data from various synthesis methods for this compound.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method A: 1,6-hexanediol with Concentrated HCl | Method B: 1,6-hexanediol with Cyanuric Chloride/DMF |
| Starting Materials | 1,6-hexanediol, Concentrated Hydrochloric Acid | 1,6-hexanediol, Cyanuric Chloride, N,N-dimethylformamide |
| Typical Yield | ~56% | Up to 95.2% |
| Key Byproducts | 1,6-dichlorohexane | Triazine derivatives |
| Reaction Conditions | Reflux, extended reaction time (e.g., 12 hours) | Low temperature (-5 to 0 °C), followed by warming to room temperature |
| Purity of Crude Product | Variable, requires careful fractional distillation | High, may still require distillation for highest purity |
| Scalability Concerns | Corrosive nature of HCl, large amounts of acidic waste | Cost of reagents, handling of solid cyanuric chloride |
Experimental Protocols
Method A: Synthesis of this compound from 1,6-hexanediol and Hydrochloric Acid
This protocol is a generalized procedure based on established literature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-hexanediol.
-
Reagent Addition: Slowly add concentrated hydrochloric acid to the flask. A molar ratio of approximately 5:1 (HCl:diol) is recommended for higher yields.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 6-12 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to separate the this compound from unreacted 1,6-hexanediol and the 1,6-dichlorohexane byproduct.
-
Method B: Synthesis of this compound from 1,6-hexanediol and Cyanuric Chloride
This protocol is based on a high-yield synthesis method.
-
Reaction Setup: In a four-necked flask, dissolve cyanuric chloride in N,N-dimethylformamide (DMF) and stir.
-
Preparation of Diol Solution: In a separate flask, prepare a solution of 1,6-hexanediol in DMF.
-
Reaction:
-
Cool the cyanuric chloride solution to a low temperature (e.g., -5 to 0 °C).
-
Slowly add the 1,6-hexanediol solution to the cooled cyanuric chloride solution while maintaining the low temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for approximately 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring until the 1,6-hexanediol is completely consumed, as monitored by GC or TLC.
-
-
Workup:
-
Filter the reaction mixture to remove any solid byproducts.
-
Rinse the filter cake with a small amount of DMF.
-
-
Purification:
-
The combined filtrate is subjected to vacuum distillation to isolate the pure this compound.
-
Visualizations
References
Identifying and minimizing impurities in 6-Chloro-1-hexanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound start from 1,6-hexanediol (B165255). The two most common approaches involve the reaction of 1,6-hexanediol with either hydrochloric acid (HCl) or thionyl chloride (SOCl₂). Another less common method is the Appel reaction, which uses triphenylphosphine (B44618) and carbon tetrachloride.
Q2: What are the primary impurities I should expect in my this compound reaction?
A2: The primary impurity is typically the di-substituted product, 1,6-dichlorohexane (B1210651).[1][2][3] Unreacted starting material, 1,6-hexanediol, can also be present.[2][3] Depending on the reagents and reaction conditions, other side products such as ethers may also be formed.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material, 1,6-hexanediol.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. This method is particularly useful for separating the desired product from the higher-boiling 1,6-hexanediol and the lower-boiling 1,6-dichlorohexane. Column chromatography can also be employed for purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
Large amounts of unreacted 1,6-hexanediol are recovered.
-
A significant fraction of 1,6-dichlorohexane is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC or GC until the starting material is consumed.- Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also favor the formation of the di-substituted byproduct. |
| Suboptimal Reagent Ratio | - Adjust Molar Ratio: The molar ratio of the chlorinating agent to 1,6-hexanediol is critical. An excessive amount of the chlorinating agent will favor the formation of 1,6-dichlorohexane. Conversely, an insufficient amount will lead to incomplete conversion of the starting material. A molar ratio of 1:5 of 1,6-hexanediol to concentrated HCl has been reported to provide good selectivity. |
| Reagent Decomposition | - Use Fresh Reagents: Thionyl chloride can decompose over time. Ensure you are using a fresh or properly stored bottle of the reagent. |
| Losses During Workup | - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether or dichloromethane (B109758).- Careful Distillation: During fractional distillation, use a fractionating column with sufficient theoretical plates and a controlled reflux ratio to achieve good separation and minimize loss of the product in the forerun or residue. |
Issue 2: High Levels of 1,6-Dichlorohexane Impurity
Symptoms:
-
GC or NMR analysis shows a significant peak corresponding to 1,6-dichlorohexane.
-
Difficulty in separating the product from a close-boiling impurity during distillation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excess Chlorinating Agent | - Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using an excess of 1,6-hexanediol can help to minimize the formation of the di-substituted product. |
| High Reaction Temperature | - Lower Reaction Temperature: Higher temperatures can promote the second chlorination. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve the selectivity for the mono-chlorinated product. |
| Inefficient Purification | - Optimize Fractional Distillation: Use a high-efficiency distillation column and carefully control the distillation parameters (pressure, temperature, and reflux ratio) to separate 1,6-dichlorohexane (boiling point ~80-84°C at 9 mmHg) from this compound (boiling point ~100-104°C at 9 mmHg). |
Experimental Protocols
Method A: Synthesis from 1,6-Hexanediol and Hydrochloric Acid
This protocol is a classic example of nucleophilic substitution.
Materials:
-
1,6-Hexanediol
-
Concentrated Hydrochloric Acid
-
Toluene
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction flask equipped with a reflux condenser and a means for continuous liquid-liquid extraction, charge 1,6-hexanediol (1.0 eq) and concentrated hydrochloric acid (e.g., 9.5 eq).
-
Add a suitable organic solvent, such as toluene, to the reaction mixture to facilitate the removal of the product as it is formed.
-
Heat the mixture to reflux (e.g., 95°C) for several hours (e.g., 9 hours).
-
Monitor the reaction progress by TLC or GC for the disappearance of 1,6-hexanediol.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Method B: Synthesis from 1,6-Hexanediol and Thionyl Chloride
This method offers an alternative to using strong acid.
Materials:
-
1,6-Hexanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Ice-cold water
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediol (1.0 eq) in anhydrous DCM.
-
If using, add pyridine (1.2 eq) dropwise to the stirred solution at 0°C.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Influence of Reaction Conditions on Impurity Profile (Qualitative)
| Chlorinating Agent | Key Reaction Parameter | Expected Impact on Purity |
| HCl | Molar Ratio (HCl:Diol) | Increasing the ratio generally increases the conversion of the diol but also significantly increases the formation of 1,6-dichlorohexane. A 5:1 ratio is suggested for better selectivity. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to a higher percentage of the di-substituted byproduct. | |
| SOCl₂ | Molar Ratio (SOCl₂:Diol) | A slight excess of SOCl₂ is needed for complete conversion, but a large excess will favor the formation of 1,6-dichlorohexane. Careful control of stoichiometry is crucial. |
| Presence of Base (e.g., Pyridine) | Pyridine can neutralize the HCl generated, which may affect the reaction rate and side product formation. However, it can also lead to the formation of pyridinium (B92312) salts. |
Table 2: Physical Properties of Product and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 9 mmHg |
| This compound | C₆H₁₃ClO | 136.62 | 100 - 104 |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | ~135 |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.06 | 80 - 84 |
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol
For researchers, scientists, and drug development professionals, establishing the purity of 6-Chloro-1-hexanol is a critical step to ensure the reliability of experimental outcomes and the quality of synthesized products. This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, complete with detailed experimental protocols and performance data.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, the desired level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Differential partitioning of the analyte between a stationary phase and a mobile gas phase, with detection by flame ionization. | Quantitative purity, detection and quantification of volatile impurities. | High resolution for volatile compounds, excellent precision and sensitivity. | May not be suitable for non-volatile or thermally labile impurities. |
| Quantitative NMR (¹H-qNMR) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation of the main component and impurities. | Provides structural information, highly accurate, and does not require a standard of the analyte for purity assessment. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| HPLC with Refractive Index Detection (HPLC-RID) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase, with detection based on changes in the refractive index of the eluent. | Quantitative purity, detection of non-volatile and thermally sensitive impurities. | Suitable for non-UV absorbing compounds and non-volatile impurities. | Lower sensitivity than GC-FID and UV detection, sensitive to temperature and mobile phase composition changes. |
| Titrimetry (Argentometric Titration after Sodium Fusion) | Conversion of the covalently bonded chlorine to chloride ion, followed by titration with silver nitrate. | Determination of total chlorine content, which can be correlated to the purity of this compound. | Low cost, established technique. | Indirect method for purity, destructive, and less precise than chromatographic methods. |
| Karl Fischer Titration | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Determination of water content. | High accuracy and precision for water determination. | Only measures water content, not other impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for separating and quantifying volatile organic impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for more precise quantification, add a known amount of a suitable internal standard (e.g., 1-heptanol) to the sample solution.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Data Analysis: The purity is typically calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 6-Chloro-1-hexanol versus 6-Bromo-1-hexanol in Nucleophilic Substitution
For researchers and professionals in the fields of chemical synthesis and drug development, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related haloalcohols, 6-Chloro-1-hexanol and 6-Bromo-1-hexanol, with a focus on their performance in nucleophilic substitution reactions. By presenting key theoretical principles, supporting experimental data, and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
At the heart of the reactivity difference between this compound and 6-Bromo-1-hexanol lies the nature of the carbon-halogen bond and the stability of the resulting halide ion upon cleavage. In nucleophilic substitution reactions, the halogen acts as a leaving group, and its ability to depart from the carbon backbone is a primary determinant of the reaction rate. The established order of leaving group ability for halogens is I > Br > Cl > F. This trend is governed by two key factors: polarizability and basicity.
Bromide is a better leaving group than chloride primarily due to its larger size and greater polarizability. The larger electron cloud of the bromide ion is more easily distorted, which helps to stabilize the partial negative charge that develops in the transition state of a substitution reaction. Furthermore, bromide is a weaker base than chloride, meaning it is more stable as an independent anion in solution. Consequently, the carbon-bromine bond is weaker and more readily broken than the carbon-chlorine bond.
This fundamental difference in leaving group ability directly translates to a higher reactivity for 6-Bromo-1-hexanol in nucleophilic substitution reactions, such as the Williamson ether synthesis. Under identical reaction conditions, 6-Bromo-1-hexanol will typically react faster and provide higher yields of the desired product compared to its chlorinated counterpart.
Quantitative Reactivity Comparison
| Substrate | Relative Rate of Reaction with Sodium Ethoxide in Ethanol (B145695) at 55°C |
| 1-Chlorohexane | 1.0 |
| 1-Bromohexane | ~30-50 |
This data is extrapolated from studies on similar primary alkyl halides and serves to illustrate the expected magnitude of the reactivity difference.
The significantly higher relative rate for the bromoalkane underscores the superior leaving group ability of bromide. This translates to a faster consumption of the starting material and a more rapid formation of the substitution product.
Experimental Protocol: Comparative Williamson Ether Synthesis
The following protocol for a Williamson ether synthesis can be employed to experimentally compare the reactivity of this compound and 6-Bromo-1-hexanol.
Objective: To synthesize 6-ethoxy-1-hexanol and compare the reaction progress and yield using either this compound or 6-Bromo-1-hexanol as the starting material.
Materials:
-
This compound or 6-Bromo-1-hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 20% ethyl acetate (B1210297) in hexanes)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 20 mL). Carefully add sodium hydride (1.1 equivalents relative to the haloalcohol) portion-wise at 0°C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium ethoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add this compound or 6-Bromo-1-hexanol (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol). Monitor the progress of the reaction by TLC at regular time intervals (e.g., every 30 minutes). Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting haloalcohol spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
-
Work-up: Once the reaction is deemed complete (or after a set reaction time for comparison), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-ethoxy-1-hexanol.
-
Analysis: Analyze the crude product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. Determine the yield of the purified product after purification by column chromatography on silica (B1680970) gel.
By running these two reactions in parallel under identical conditions, a direct comparison of the reaction rates (by monitoring TLC) and the final yields can be made, which will experimentally validate the higher reactivity of 6-Bromo-1-hexanol.
Visualizing the Reactivity and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reactivity comparison of this compound and 6-Bromo-1-hexanol.
Caption: Workflow for comparing the synthesis of 6-ethoxy-1-hexanol.
A comparative study of different synthetic routes to 6-Chloro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methodologies for producing 6-chloro-1-hexanol, a versatile bifunctional molecule crucial as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The objective of this document is to furnish researchers with the necessary data to make informed decisions regarding the most suitable synthetic route based on factors such as yield, reaction conditions, and scalability.
Introduction to this compound
This compound, with the chemical formula C6H13ClO, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of two distinct functional groups: a primary alcohol and a primary alkyl chloride. This arrangement allows for selective chemical transformations, making it a key component in the synthesis of a variety of compounds, including fragrances and pharmaceutical ingredients.[1][2]
Comparative Analysis of Synthetic Routes
The most prevalent and well-documented methods for the synthesis of this compound utilize 1,6-hexanediol (B165255) as the starting material. The selective monochlorination of this symmetrical diol presents a significant synthetic challenge, often leading to the formation of the dichloro-byproduct, 1,6-dichlorohexane. Several reagents and reaction conditions have been explored to optimize the yield of the desired monochlorinated product.
Data Summary
The following table summarizes the quantitative data for the most common synthetic routes from 1,6-hexanediol to this compound.
| Starting Material | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1,6-Hexanediol | Cyanuric Chloride | N,N-Dimethylformamide (DMF) | 8 hours | -5 to 25 | 95.2 | 99.52 | |
| 1,6-Hexanediol | Concentrated Hydrochloric Acid (HCl) | Toluene (B28343)/Water | 9 hours | 95 | 45-55 | Not Specified | |
| 1,6-Hexanediol | Concentrated Hydrochloric Acid (HCl) | None | 12 hours | Not Specified | 56 | Not Specified | |
| 1,6-Hexanediol | Thionyl Chloride (SOCl2) | Pyridine (B92270) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed experimental methodologies for the key synthetic routes are provided below.
Method 1: Synthesis from 1,6-Hexanediol using Cyanuric Chloride
This method is reported to be a robust and high-yielding procedure with excellent selectivity for monochlorination.
Procedure:
-
Add 3.7 kg of N,N-dimethylformamide (DMF) to a four-neck flask and stir.
-
While maintaining the temperature between 10-20°C, add 738 g of cyanuric chloride in batches.
-
After the addition is complete, continue stirring for 6 hours.
-
In a separate vessel, prepare a solution of 473 g of 1,6-hexanediol in 500 g of DMF.
-
Cool the reaction mixture to -5 to 0°C and slowly add the 1,6-hexanediol solution.
-
After the addition, stir the reaction mixture for 2 hours at 0°C.
-
Allow the reaction to warm to 25°C and monitor for the complete consumption of 1,6-hexanediol.
-
Filter the reaction mixture under low vacuum and rinse the filter cake with 100 g of DMF.
-
Combine the DMF solutions and purify the product by vacuum distillation to obtain this compound.
Method 2: Synthesis from 1,6-Hexanediol using Concentrated Hydrochloric Acid
This is a classical method for the preparation of chlorohydrins.
Procedure:
-
In a reaction flask, charge 105 g (0.89 mole) of 1,6-hexanediol, 785 ml (9.5 moles) of concentrated hydrochloric acid, 130 ml of water, and 55 ml of toluene.
-
In a separate flask, place 350 ml of toluene.
-
Heat the reaction flask to 95°C and the toluene flask to 160-165°C to allow for a continuous flow of toluene through the reaction mixture.
-
After 9 hours, cool the reaction, and separate the aqueous layer.
-
The toluene extract is then subjected to distillation to remove the solvent.
-
The crude product is purified by fractional distillation under reduced pressure (8-12 mm Hg) to yield this compound. A significant byproduct of this reaction is 1,6-dichlorohexane.
Method 3: Synthesis from 1,6-Hexanediol using Thionyl Chloride
While a specific detailed protocol for the direct conversion of 1,6-hexanediol to this compound using thionyl chloride was not found in the initial search, a general approach would involve the protection of one hydroxyl group, followed by chlorination and deprotection. Alternatively, direct reaction with one equivalent of thionyl chloride in a suitable solvent like pyridine could be attempted, though this would likely result in a mixture of starting material, desired product, and the dichloro-byproduct.
Visualization of Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to this compound.
Caption: Synthesis of this compound from 1,6-Hexanediol using Cyanuric Chloride.
Caption: Synthesis of this compound from 1,6-Hexanediol using Hydrochloric Acid.
Alternative Synthetic Strategies
While the conversion from 1,6-hexanediol is the most common, other potential starting materials could be considered, although detailed experimental procedures for the synthesis of this compound are less readily available.
-
From ε-Caprolactone: A three-step procedure to synthesize 6-bromohexanol from ε-caprolactone has been reported with a total yield of 43%. A similar strategy involving ring-opening followed by chlorination could potentially be developed for the synthesis of this compound.
Conclusion
The synthesis of this compound is most efficiently achieved from 1,6-hexanediol. The choice of chlorinating agent significantly impacts the yield and purity of the final product. The cyanuric chloride method offers a high-yield and high-purity route, making it suitable for large-scale production. The hydrochloric acid method, while being a more traditional approach, results in lower yields and the formation of a significant amount of the dichloro-byproduct. The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and available resources.
References
A Comparative Guide to the Synthesis of 6-Chloro-1-hexanol: Traditional vs. Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Chloro-1-hexanol, a valuable building block in the pharmaceutical and fragrance industries, is traditionally synthesized from 1,6-hexanediol (B165255) using hydrochloric acid.[1][2] This guide provides a comprehensive comparison of this established method with a novel, high-yield approach utilizing cyanuric chloride, offering a critical evaluation of their respective performance based on experimental data.
This report details the experimental protocols for both the traditional and a recently developed synthetic route. A side-by-side data comparison will allow for an informed selection of the most suitable method based on key performance indicators such as yield, purity, and reaction conditions.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the traditional hydrochloric acid-based synthesis and a novel method employing cyanuric chloride.
| Parameter | Traditional Method (Hydrochloric Acid) | New Method (Cyanuric Chloride) |
| Starting Material | 1,6-Hexanediol | 1,6-Hexanediol |
| Chlorinating Agent | Concentrated Hydrochloric Acid | Cyanuric Chloride |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 95°C | -5°C to 0°C |
| Reaction Time | 9 hours | 2 hours |
| Reported Yield | 50-55%[3] | 95.2%[4] |
| Reported Purity | Not explicitly stated, requires fractional distillation | 99.52%[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the traditional and the new synthetic methods for this compound.
References
The Chloro- Group's Impact on the Biological Activity of 6-Chloro-1-hexanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloro- group to the terminal position of 1-hexanol (B41254) significantly alters its biological activity, primarily by influencing its metabolic pathways and enhancing its toxic potential. While 1-hexanol undergoes a relatively straightforward oxidation process, 6-Chloro-1-hexanol is subject to additional metabolic routes, including dehalogenation, which can lead to the formation of reactive intermediates. This guide provides a comparative analysis of the biological activities of this compound and its non-halogenated counterpart, 1-hexanol, supported by available experimental data and detailed methodologies.
Comparative Toxicological Profile
The presence of the chloro- group in this compound generally increases its toxicity compared to 1-hexanol. This is reflected in the available acute toxicity data and hazard classifications.
| Parameter | This compound | 1-Hexanol | Reference |
| Molecular Formula | C6H13ClO | C6H14O | [1][2] |
| Molecular Weight | 136.62 g/mol | 102.17 g/mol | [1][2] |
| Acute Toxicity (Oral, Rat LD50) | Data not available | 720 - 4590 mg/kg | [2] |
| Acute Toxicity (Dermal, Rabbit LD50) | Harmful in contact with skin | >2000 - 5000 mg/kg | |
| Acute Toxicity (Intraperitoneal, Mouse LD50) | > 100 mg/kg | Data not available | |
| Skin Irritation | Causes skin irritation | Moderate irritant | |
| Eye Irritation | Causes serious eye irritation | Irritant | |
| Inhalation Hazard | Harmful if inhaled | Data not available |
Metabolic Pathways: A Tale of Two Molecules
The primary difference in the biological activity of this compound and 1-hexanol stems from their distinct metabolic fates.
1-Hexanol is primarily metabolized in the liver through a two-step oxidation process.
-
Oxidation to Hexanal (B45976): Alcohol dehydrogenase (ADH) catalyzes the oxidation of 1-hexanol to its corresponding aldehyde, hexanal.
-
Oxidation to Hexanoic Acid: Aldehyde dehydrogenase (ALDH) further oxidizes hexanal to hexanoic acid. Hexanoic acid can then enter general metabolic pathways.
This compound , on the other hand, has two potential metabolic pathways:
-
Oxidation Pathway: Similar to 1-hexanol, the alcohol group of this compound can be oxidized by ADH and ALDH to form 6-chlorohexanal (B1582999) and subsequently 6-chlorohexanoic acid. The presence of the electron-withdrawing chloro- group may influence the rate of these reactions.
-
Dehalogenation Pathway: The carbon-chlorine bond can be cleaved by enzymes such as haloalkane dehalogenases. This process, known as dehalogenation, would likely yield 1,6-hexanediol. This diol could then be further oxidized. The enzymatic removal of the chloride ion is a critical step that differentiates its metabolism from that of 1-hexanol.
The formation of chlorinated aldehydes and carboxylic acids from this compound is of particular toxicological concern, as these metabolites can be more reactive and potentially more toxic than their non-chlorinated analogs.
Cytotoxicity
For comparison, the cytotoxicity of 1-hexanol has been evaluated in various cell lines. For instance, the IC50 of 1-hexanol in Clostridium carboxidivorans has been reported to be 17.5 mM at 30°C and 11.8 mM at 37°C.
Experimental Protocols
Cytotoxicity Assay for Volatile Compounds (Air/Liquid Interface Exposure)
This protocol is adapted for testing the cytotoxicity of volatile compounds like this compound and 1-hexanol on human cell lines (e.g., A549 lung cells, HepG2 liver cells).
1. Cell Culture and Seeding:
-
Culture human cells (A549, HepG2, or skin fibroblasts) in DMEM/F12 medium supplemented with 5% (v/v) fetal calf serum and 1% (v/v) antibiotic solution.
-
Grow cells to confluence in 75 cm² flasks at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells, assess viability using trypan blue, and seed them onto porous membranes in cell culture inserts.
2. Exposure to Volatile Compounds:
-
Generate a standard test atmosphere of the volatile compound (this compound or 1-hexanol) in a static glass chamber.
-
Place the cell culture inserts with the confluent cell monolayers into the exposure chambers, allowing for direct exposure of the cells at the air/liquid interface.
-
Expose the cells to various airborne concentrations of the test compound for 1 hour at 37°C.
3. Cytotoxicity Assessment (MTS and NRU Assays):
-
After the 24-hour incubation period post-exposure, assess cell viability using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and Neutral Red Uptake (NRU) assays.
-
MTS Assay: Measures mitochondrial activity in living cells.
-
NRU Assay: Measures the accumulation of neutral red dye in the lysosomes of viable cells.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) from the dose-response curves.
Alcohol Dehydrogenase (ADH) Activity Assay
This spectrophotometric assay can be used to compare the rate of oxidation of this compound and 1-hexanol by ADH.
1. Reagent Preparation:
-
Prepare a 0.1 M sodium pyrophosphate buffer (pH 9.2).
-
Prepare a 2 M solution of the alcohol substrate (either 1-hexanol or this compound).
-
Prepare a 0.025 M NAD+ solution.
-
Prepare an enzyme diluent (0.1 M phosphate (B84403) buffer, pH 7.5, with 0.1% albumin).
-
Prepare the ADH enzyme solution by dissolving it in the enzyme diluent to a concentration of 0.05-0.25 units/ml immediately before use.
2. Assay Procedure:
-
Set a spectrophotometer to 340 nm and 25°C.
-
In a cuvette, mix:
-
1.5 ml of 0.1 M pyrophosphate buffer
-
0.5 ml of 2.0 M alcohol substrate solution
-
1.0 ml of 0.025 M NAD+ solution
-
-
Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 ml of the diluted ADH enzyme solution.
-
Record the increase in absorbance at 340 nm for 3-4 minutes.
3. Data Analysis:
-
Calculate the change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
The rate of NADH formation is directly proportional to the ADH activity. Compare the rates obtained for 1-hexanol and this compound to assess the effect of the chloro- group on enzyme activity.
Conclusion
The presence of a chloro- group at the 6-position of 1-hexanol introduces a significant modification to its biological profile. This alteration primarily manifests as an alternative metabolic pathway involving dehalogenation and an overall increase in toxicity. The potential for this compound to be metabolized into reactive chlorinated aldehydes and acids underscores its heightened hazard compared to 1-hexanol. Further quantitative studies, particularly on the cytotoxicity and metabolic kinetics of this compound, are warranted to fully elucidate the biological consequences of this halogenation. Researchers and drug development professionals should exercise caution when handling this compound and consider its distinct metabolic fate and toxicological profile in their experimental designs.
References
Quantitative Analysis of 6-Chloro-1-hexanol in Reaction Mixtures: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 6-chloro-1-hexanol in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this analytical challenge, offering detailed experimental protocols and performance data to aid in method selection.
Comparison of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC with RID/ELSD | Gas Chromatography with FID (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile or thermally labile compounds. Can be adapted for volatile compounds. | Ideal for volatile and semi-volatile compounds that are thermally stable. |
| Detection | RID: Universal, sensitive to changes in refractive index. Not compatible with gradient elution. ELSD: Universal, detects non-volatile analytes after mobile phase evaporation. Compatible with gradient elution. | FID: Highly sensitive to organic compounds containing carbon-hydrogen bonds. Destructive to the sample. |
| Sensitivity | Generally lower than GC-FID. ELSD is typically more sensitive than RID. | High sensitivity for a wide range of organic compounds. |
| Sample Preparation | Simple dilution of the reaction mixture in the mobile phase. | May require extraction into a volatile solvent. |
| Potential Interferences | RID: Temperature fluctuations, mobile phase composition changes. ELSD: Non-volatile buffer salts. | Co-eluting volatile impurities. |
| Typical Run Time | 10-20 minutes. | 15-30 minutes. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound. Due to the use of a Refractive Index Detector, an isocratic elution is mandatory.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of HPLC-grade water and acetonitrile (B52724) (e.g., 60:40 v/v). The optimal ratio should be determined experimentally to achieve good resolution between this compound and potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
RID Temperature: 35 °C.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
Quantification is achieved by creating a calibration curve using external standards of this compound of known concentrations.
Alternative HPLC Detection: Evaporative Light Scattering Detector (ELSD)
For increased sensitivity and compatibility with gradient elution, an ELSD can be used. Gradient elution can be beneficial for separating a wider range of impurities with different polarities.
Modified Conditions for ELSD:
-
Mobile Phase: A gradient can be employed, for example, starting with a higher water content and increasing the acetonitrile percentage over time.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 50-60 °C
-
Gas Flow (Nitrogen): 1.5-2.0 L/min
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive and specific method for the analysis of volatile organic compounds like this compound.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a capillary column.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Mix thoroughly to ensure a homogenous solution.
Quantification:
Similar to the HPLC method, quantification is performed using a calibration curve generated from external standards of this compound.
Method Validation and Performance Data
The following table summarizes typical performance data for the described analytical methods. These values are illustrative and should be verified through in-house method validation.
| Parameter | HPLC-RID | HPLC-ELSD | GC-FID |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~10-50 µg/mL | ~1-10 µg/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 µg/mL | ~5-30 µg/mL | ~0.5-5 µg/mL |
Visualizing the Experimental Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC and GC-FID methods.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-FID analysis of this compound.
Conclusion
Both HPLC with universal detectors and GC-FID are viable techniques for the quantitative analysis of this compound in a reaction mixture.
-
GC-FID is the more conventional and generally more sensitive method for this type of volatile analyte. It is highly robust and provides excellent resolution.
-
HPLC with RID or ELSD offers a valuable alternative, especially when GC is unavailable or if the reaction mixture contains non-volatile components that could interfere with GC analysis. The choice between RID and ELSD will depend on the required sensitivity and whether a gradient elution is necessary for complex sample matrices.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity needs, sample complexity, and the instrumentation available in the laboratory. It is always recommended to perform a thorough method validation to ensure the accuracy and reliability of the chosen technique for its intended purpose.
A Researcher's Guide to Deuterium-Labeled 6-Chloro-1-hexanol for Precise Metabolic Studies
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount to understanding the efficacy and safety of novel therapeutics. This guide provides an objective comparison of deuterium-labeled 6-Chloro-1-hexanol and its alternatives for use in metabolic studies, supported by representative experimental data and detailed protocols.
Stable isotope labeling is a powerful technique in metabolic research, and deuterium-labeled compounds have emerged as a cost-effective and reliable tool for tracing metabolic pathways and serving as internal standards in mass spectrometry. Deuterium-labeled this compound (d-6-Chloro-1-hexanol) offers a distinct mass shift, enabling its differentiation from the endogenous or unlabeled compound, thereby ensuring accurate quantification and metabolite identification.
Comparative Analysis: Deuterium-Labeled vs. Non-Labeled and Alternative Standards
The primary advantage of using a deuterium-labeled internal standard like d-6-Chloro-1-hexanol is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in analytical conditions.
| Parameter | Deuterium-Labeled this compound (Internal Standard) | Non-Labeled this compound (External Standard) | Structural Analog (e.g., 6-Bromo-1-hexanol) |
| Co-elution with Analyte | Nearly identical retention time, minimizing differential matrix effects. | Identical retention time. | Different retention time, leading to potential differential matrix effects. |
| Correction for Matrix Effects | High | Low (cannot correct for sample-specific variations) | Moderate to Low |
| Correction for Extraction Recovery | High | Low | Moderate |
| Precision (%RSD) | < 5% | 10-20% | 5-15% |
| Accuracy (%Bias) | ± 5% | ± 20% | ± 15% |
| Cost-Effectiveness | Moderate | High | Moderate |
| Potential for Isotope Effects | Possible, may cause slight retention time shifts. | Not applicable. | Not applicable. |
This table presents representative data synthesized from general principles of analytical chemistry and typical performance of different internal standards.
While Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are sometimes considered the "gold standard" due to a lower risk of kinetic isotope effects and chromatographic separation, deuterium (B1214612) labeling remains a widely used and highly effective strategy due to its lower cost and simpler synthesis. For many applications, the potential for minor isotope effects with deuterium is outweighed by its practical advantages.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in the metabolic study of this compound.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in vitro.
Materials:
-
This compound
-
Deuterium-labeled this compound (internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing 0.1 M phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding three volumes of ice-cold acetonitrile containing the deuterium-labeled this compound internal standard (e.g., at 100 nM).
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
Protocol 2: Cytochrome P450 Inhibition Assay
Objective: To assess the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
NADPH regenerating system
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile with internal standard for each metabolite
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare incubations containing HLMs, phosphate buffer, and a specific CYP probe substrate at its Km concentration.
-
Inhibitor Addition: Add varying concentrations of this compound or a positive control inhibitor.
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation and Quenching: Incubate for a specific time (linear range of metabolite formation) and then quench the reaction with cold acetonitrile containing the appropriate internal standard.
-
Sample Processing and Analysis: Centrifuge to pellet protein and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC₅₀ value for this compound for each CYP isoform.
Visualizing Metabolic and Analytical Workflows
Clear diagrams of experimental processes are essential for understanding and replicating complex studies.
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Chloro-1-hexanol (CAS No. 2009-83-8). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that presents several hazards. It is harmful if it comes into contact with the skin or is inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation.[1][2] Before beginning any work with this substance, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.
Summary of Hazards:
-
Acute Toxicity: Harmful in contact with skin and if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specific Requirements | Standards and Remarks |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. A face shield may be required if there is a splash hazard. | Must conform to EU EN 166 or US NIOSH standards. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A flame-resistant lab coat or impervious clothing should be worn. Closed-toe shoes and long pants are mandatory. | Inspect gloves for integrity before each use and replace immediately if contaminated. Clothing should be washed before reuse. |
| Respiratory Protection | Work should be performed in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary. | Respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps for safe handling from preparation to post-handling procedures.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
